8,9-EET-CoA
Description
Properties
Molecular Formula |
C41H66N7O18P3S |
|---|---|
Molecular Weight |
1070.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enethioate |
InChI |
InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-8-9-10-11-14-17-28-29(63-28)18-15-12-13-16-19-32(50)70-23-22-43-31(49)20-21-44-39(53)36(52)41(2,3)25-62-69(59,60)66-68(57,58)61-24-30-35(65-67(54,55)56)34(51)40(64-30)48-27-47-33-37(42)45-26-46-38(33)48/h8-9,11-12,14-15,26-30,34-36,40,51-52H,4-7,10,13,16-25H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,14-11-,15-12-/t28?,29?,30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
LXSGFLHDCXXEGX-RNHTUXGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 8,9-Epoxyeicosatrienoyl-CoA: A Technical Guide for Researchers
Abstract
Epoxyeicosatrienoic acids (EETs), cytochrome P450-derived metabolites of arachidonic acid, are potent lipid mediators implicated in a myriad of physiological and pathophysiological processes. While the biological activities of the free acid forms of EETs are extensively studied, the significance of their coenzyme A (CoA) thioesters remains a critical but less explored area of research. This technical guide focuses on 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA), providing an in-depth analysis of its inferred biological roles, particularly in the regulation of gene expression through nuclear receptors. Drawing upon the established biochemistry of 8,9-EET and the well-documented functions of other long-chain fatty acyl-CoAs, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating lipid signaling and metabolic regulation.
Introduction: From 8,9-EET to its Activated Form
8,9-Epoxyeicosatrienoic acid (8,9-EET) is one of four regioisomers of EETs produced from arachidonic acid by CYP epoxygenases.[1][2] It is a key signaling molecule involved in the regulation of vascular tone, inflammation, angiogenesis, and apoptosis.[3][4] Like other fatty acids, for 8,9-EET to be metabolized or incorporated into complex lipids, it must first be "activated" by conversion to its coenzyme A thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS). While direct experimental evidence detailing the specific ACS enzymes responsible for 8,9-EET activation is limited, it is a necessary prerequisite for its entry into two major metabolic pathways: esterification into phospholipids (B1166683) and peroxisomal β-oxidation.[5][6]
Inferred Biological Significance of this compound
The biological significance of this compound can be inferred from its central role as a metabolic intermediate and its likely function as a signaling molecule in its own right, particularly in the nucleus.
Metabolic Intermediate
-
Phospholipid Remodeling: 8,9-EET is known to be incorporated into the sn-2 position of phospholipids.[5] This process requires the conversion of 8,9-EET to this compound, which then serves as the substrate for acyltransferases. The incorporation of 8,9-EET into cellular membranes can modulate membrane fluidity and influence the function of membrane-bound proteins.
-
Peroxisomal β-Oxidation: Evidence suggests that EETs can undergo β-oxidation, a process that exclusively occurs in peroxisomes for very-long-chain and modified fatty acids.[6][7] This metabolic pathway obligatorily proceeds through the CoA thioester. Peroxisomal β-oxidation of this compound would lead to its degradation and the production of shorter-chain fatty acids, which may also possess biological activity.
Nuclear Signaling: A Putative Ligand for PPARα
A growing body of evidence indicates that long-chain fatty acyl-CoAs are potent endogenous ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] PPARα is a master regulator of lipid metabolism, and its activation leads to the transcription of genes involved in fatty acid uptake, activation, and oxidation.[3][10] Given that 8,9-EET is a lipid molecule and its CoA ester is a long-chain fatty acyl-CoA, it is highly probable that this compound functions as a direct ligand and activator of PPARα.
Signaling Pathway: PPARα Activation by this compound
The proposed signaling pathway for this compound involves its transport to the nucleus, binding to and activation of PPARα, and subsequent regulation of target gene expression.
This pathway illustrates the conversion of cytosolic 8,9-EET to this compound, its transport to the nucleus likely facilitated by fatty acid binding proteins (FABPs), and its subsequent activation of the PPARα/RXR heterodimer, leading to the transcription of genes involved in lipid metabolism.
Quantitative Data
While direct quantitative data for the binding of this compound to PPARα is not yet available, the following table summarizes relevant data for 8,9-EET and other long-chain fatty acyl-CoAs, providing a basis for estimating the potential potency of this compound.
| Compound | Target/Effect | Concentration/Affinity | Cell Type/System | Reference |
| 8,9-EET | Inhibition of TNF-α production | IC₅₀ ≈ 1 µM | THP-1 cells | [3] |
| Protection against glomerular albumin permeability increase | EC₅₀ ≈ 10 nM | Isolated rat glomeruli | [11] | |
| Inhibition of B-cell proliferation | Significant at 10 µM | Murine splenic B cells | [12] | |
| Long-Chain Fatty Acyl-CoAs (general) | Binding to PPARα | Kd in low nM range (1-14 nM) | In vitro fluorescence assay | [9] |
| Activation of PPARα | Effective at nM concentrations | Cell-based reporter assays | [1] |
Experimental Protocols
Investigating the biological significance of this compound requires specialized experimental approaches. Below are detailed methodologies for key experiments.
Synthesis of 8,9-Epoxyeicosatrienoyl-CoA
The synthesis of this compound can be achieved through a chemo-enzymatic approach.
Materials:
-
8,9-EET
-
1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)
-
Coenzyme A (lithium salt)
-
Anhydrous solvents (e.g., THF, DMF)
-
HPLC system with a C18 column
Protocol:
-
Activation of 8,9-EET: Dissolve 8,9-EET in an anhydrous solvent. Add CDI or ECF to activate the carboxylic acid group, forming a reactive intermediate. The reaction is typically carried out under an inert atmosphere (e.g., argon) at room temperature.
-
Thioesterification: In a separate vial, dissolve Coenzyme A in an appropriate buffer. Slowly add the activated 8,9-EET intermediate to the CoA solution. The reaction mixture is stirred for several hours at room temperature.
-
Purification: The resulting this compound is purified by reverse-phase HPLC. A gradient of acetonitrile (B52724) in water with a small amount of a modifying agent like triethylamine (B128534) or acetic acid is typically used. The fractions containing the product are collected and lyophilized.
In Vitro Transcription Assay with this compound
This assay determines the ability of this compound to directly activate PPARα-mediated gene transcription.
Materials:
-
Purified recombinant human PPARα and RXRα proteins
-
A DNA template containing a PPAR response element (PPRE) upstream of a reporter gene
-
RNA Polymerase II and general transcription factors
-
Ribonucleoside triphosphates (NTPs), including a radiolabeled or fluorescently tagged NTP
-
Synthesized this compound
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified PPARα and RXRα proteins, the PPRE-containing DNA template, RNA Polymerase II, and general transcription factors in a suitable transcription buffer.
-
Ligand Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Transcription Initiation: Initiate the transcription reaction by adding the NTP mix.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
RNA Analysis: Stop the reaction and purify the newly synthesized RNA. The amount of transcript can be quantified using methods such as quantitative PCR (qPCR) or by detecting the incorporated labeled NTP.
Conclusion and Future Directions
While direct experimental exploration of this compound is in its nascent stages, the convergence of evidence from the metabolism of its parent compound, 8,9-EET, and the established roles of other long-chain fatty acyl-CoAs strongly suggests its significance as a key metabolic and signaling molecule. Its putative role as a high-affinity ligand for PPARα positions it as a critical regulator of hepatic lipid metabolism and a potential therapeutic target for metabolic diseases.
Future research should focus on:
-
The definitive identification of the acyl-CoA synthetases responsible for the conversion of 8,9-EET to this compound.
-
Direct measurement of the binding affinity of this compound to PPARα and other nuclear receptors.
-
Elucidation of the full spectrum of genes regulated by this compound through PPARα-dependent and -independent mechanisms.
-
Development of specific inhibitors of this compound synthesis to pharmacologically probe its functions in vivo.
This technical guide provides a foundational framework for researchers to delve into the intricate world of this compound, a molecule poised to be a significant player in the complex network of lipid-mediated cellular regulation.
References
- 1. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of peroxisomal oxidation in the conversion of arachidonic acid to eicosatrienoic acid in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Enzymatic Pathways Involving 8,9-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As one of the four regioisomers of EETs, 8,9-EET plays a crucial role in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cell signaling.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic pathways involving 8,9-EET, including its synthesis, metabolism, and downstream signaling cascades. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 8,9-EET biochemistry and its therapeutic potential.
I. Enzymatic Synthesis of 8,9-EET
The primary route for the biosynthesis of 8,9-EET is the epoxidation of arachidonic acid by a specific subset of cytochrome P450 enzymes. This reaction is dependent on NADPH and molecular oxygen.
Key Enzymes in 8,9-EET Synthesis
Several CYP isoforms have been identified as having epoxygenase activity, with varying degrees of regioselectivity for the different double bonds of arachidonic acid. The primary enzymes involved in the formation of 8,9-EET belong to the CYP2C and CYP2J subfamilies.
-
CYP2C Subfamily: Members such as CYP2C8 and CYP2C9 are significant contributors to EET formation in humans.
-
CYP2J Subfamily: CYP2J2 is another key epoxygenase responsible for the production of EETs.
The expression and activity of these enzymes can be tissue-specific and are subject to regulation by various physiological and pathological stimuli.
Quantitative Data on 8,9-EET Synthesis
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 |
Note: The data above pertains to the formation of 20-HETE, another arachidonic acid metabolite, but provides an indication of the kinetic parameters for CYP-mediated arachidonic acid metabolism.
II. Metabolic Pathways of 8,9-EET
Once formed, 8,9-EET is rapidly metabolized through several enzymatic pathways, which terminate its biological activity. The primary metabolic route is hydrolysis by soluble epoxide hydrolase (sEH).
A. Hydrolysis by Soluble Epoxide Hydrolase (sEH)
The most significant metabolic fate of 8,9-EET is its conversion to the less biologically active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH). This enzyme is a key target for therapeutic intervention, as its inhibition can increase the endogenous levels of EETs and prolong their beneficial effects.
Quantitative Data on sEH-mediated 8,9-EET Metabolism
The following table summarizes the kinetic constants for the hydrolysis of 8,9-EET-EA by human soluble epoxide hydrolase.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| 8,9-EET-EA | Human sEH | 4.8 ± 0.6 | 4.6 ± 0.2 | 9.6 x 10⁵ |
B. Metabolism by Cyclooxygenase (COX)
An alternative metabolic pathway for 8,9-EET involves its conversion by cyclooxygenase (COX) enzymes to hydroxylated metabolites, such as 11-hydroxy-8,9-EET (8,9,11-EHET) and 15-hydroxy-8,9-EET. These metabolites may possess their own distinct biological activities.
C. Other Metabolic Pathways
Minor pathways for 8,9-EET metabolism include:
-
Beta-oxidation: Chain shortening of the fatty acid.
-
Omega-oxidation: Hydroxylation at the omega-end of the molecule.
-
Chain elongation: Addition of two-carbon units.
III. Signaling Pathways Involving 8,9-EET
8,9-EET exerts its biological effects by modulating various intracellular signaling cascades. These actions can be initiated through interactions with putative membrane receptors or by direct intracellular effects.
A. ROCK Pathway
An analog of 8,9-EET has been shown to protect pulmonary artery smooth muscle cells from apoptosis through the activation of the Rho-kinase (ROCK) pathway. This protective effect involves the inhibition of caspase-3 and caspase-9 activation.
B. NF-κB Pathway
8,9-EET has been demonstrated to inhibit the activation of the pro-inflammatory transcription factor NF-κB in B lymphocytes. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.
C. PI3K/Akt Pathway
The protective effects of EETs, including 8,9-EET, in cardiomyocytes against apoptosis are mediated through the activation of the PI3K/Akt signaling pathway.
Dose-Response Data for 8,9-EET and its Analogs
The following tables summarize quantitative data on the biological effects of 8,9-EET and its analogs.
Table 1: Dose-Dependent Effect of an 8,9-EET Analog on PASMC Viability and Caspase-3 Activity
| Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (% of Control) |
| 0.1 | ~110 | ~80 |
| 1 | ~120 | ~60 |
| 10 | ~130 | ~40 |
Table 2: Dose-Dependent Attenuation of FSPF-Induced Increase in Glomerular Albumin Permeability (Palb) by 8,9-EET
| 8,9-EET Concentration (nM) | Palb (relative to FSPF alone) |
| 1 | ~0.71 |
| 10 | Significant attenuation |
| 100 | Complete attenuation |
| 1000 | Complete attenuation |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic pathways of 8,9-EET.
A. Measurement of Cytochrome P450 Epoxygenase Activity
This protocol describes a general method for measuring the epoxidation of arachidonic acid by CYP enzymes in liver microsomes.
1. Preparation of Liver Microsomes:
- Homogenize liver tissue in a 0.1 M Tris-HCl buffer.
- Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction.
- Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
- Resuspend the microsomal pellet in a 0.1 M Tris-HCl buffer.
- Determine the protein concentration of the microsomal suspension using a standard method (e.g., BCA assay).
2. Incubation Reaction:
- In a final volume of 1 mL of 0.12 M potassium phosphate (B84403) buffer containing 5 mM MgCl₂, add the microsomal protein.
- Add 50 µM arachidonic acid to the incubation mixture.
- To prevent the degradation of newly formed EETs, include a soluble epoxide hydrolase inhibitor (e.g., 5 µM t-AUCB).
- Initiate the reaction by adding 1 mM NADPH.
- Incubate at 37°C for 20 minutes.
- Terminate the reaction by placing the samples on ice.
3. Extraction and Quantification:
- Extract the eicosanoids from the reaction mixture using a suitable organic solvent.
- Quantify the levels of 8,9-EET and other metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
B. Soluble Epoxide Hydrolase (sEH) Activity Assay
This protocol outlines a fluorometric assay for measuring sEH activity and screening for its inhibitors.
1. Reagent Preparation:
- Prepare sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA).
- Reconstitute the sEH enzyme in the assay buffer.
- Prepare a stock solution of the fluorogenic sEH substrate (e.g., PHOME) in DMSO and dilute it in the assay buffer before use.
- Prepare stock solutions of test compounds and a known sEH inhibitor (e.g., NCND) in a suitable solvent.
2. Assay Procedure (96-well plate format):
- Add the sEH assay buffer to each well.
- Add the test compound or solvent control to the appropriate wells.
- Add the sEH enzyme to all wells except the background control.
- Pre-incubate the plate for a short period (e.g., 5-15 minutes) at room temperature.
- Initiate the reaction by adding the diluted sEH substrate to all wells.
3. Measurement:
- Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 360/460 nm) either kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 30 minutes).
4. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the rate of the enzymatic reaction or the final fluorescence intensity.
- Determine the percent inhibition for test compounds relative to the solvent control.
C. Quantification of NF-κB Activation
This protocol describes a method to quantify NF-κB activation by measuring the nuclear translocation of the p65 subunit using Western blotting. A flow cytometry-based method measuring the degradation of IκBα is also a viable alternative.
1. Cell Treatment:
- Culture B lymphocytes and pre-treat with 1 µM 8,9-EET for 15 minutes.
- Stimulate the cells with an NF-κB activator (e.g., 5 µg/ml LPS) for 5 minutes.
2. Nuclear and Cytoplasmic Fractionation:
- Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
3. Western Blot Analysis:
- Determine the protein concentration of both the cytoplasmic and nuclear fractions.
- Separate equal amounts of protein from each fraction by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and then probe with a primary antibody specific for the p65 subunit of NF-κB.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Determine the relative amount of p65 in the nuclear fraction compared to the cytoplasmic fraction to assess nuclear translocation.
V. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and experimental workflows described in this guide.
A. Enzymatic Pathways
Caption: Biosynthesis and metabolism of 8,9-EET.
B. Experimental Workflows
Caption: Workflow for measuring CYP epoxygenase activity.
Caption: Workflow for sEH fluorometric assay.
Conclusion
8,9-EET is a multifaceted signaling molecule with significant implications for human health and disease. A thorough understanding of its enzymatic synthesis, metabolism, and downstream signaling pathways is essential for the development of novel therapeutic strategies targeting this axis. This technical guide provides a foundational overview, quantitative data, and detailed experimental protocols to aid researchers in their exploration of the biology of 8,9-EET. Further investigation into the specific roles of 8,9-EET and its metabolites in various physiological and pathological contexts is warranted to fully elucidate their therapeutic potential.
References
- 1. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Metabolites of 8,9-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA), a key intermediate in eicosanoid signaling. Understanding the downstream metabolites of this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the epoxyeicosatrienoic acid (EET) pathway. This document details the primary metabolic routes, presents available quantitative data, outlines experimental protocols for metabolite analysis, and visualizes the associated signaling pathways.
Metabolic Pathways of this compound
This compound, formed from the activation of 8,9-EET, is metabolized through several key pathways:
-
Hydration by Soluble Epoxide Hydrolase (sEH): The most prominent metabolic route for EETs is the enzymatic hydration of the epoxide moiety by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). This conversion is generally considered a deactivating step, as DHETs often exhibit reduced biological activity compared to their parent EETs.
-
Beta-Oxidation: As a fatty acyl-CoA, this compound can undergo beta-oxidation, a catabolic process that sequentially shortens the fatty acid chain. This process generates acetyl-CoA and chain-shortened epoxy fatty acids.
-
Chain Elongation: this compound can also be a substrate for fatty acid elongases, which extend the carbon chain, leading to the formation of longer-chain epoxy fatty acids.
These metabolic pathways collectively regulate the intracellular concentration and biological activity of 8,9-EET.
Metabolic Pathways of this compound.
Quantitative Analysis of this compound Metabolites
The quantification of 8,9-EET and its metabolites is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Below are tables summarizing available quantitative data for 8,9-EET and 8,9-DHET in human plasma.
Table 1: Concentration of 8,9-EET in Human Plasma
| Concentration (ng/mL) | Analytical Method | Reference |
| 8.0 | UPLC-MS/MS | [1] |
| Undetectable - 0.5 | LC-MS/MS | [2] |
Table 2: Concentration of 8,9-DHET in Human Plasma
| Concentration (ng/mL) | Analytical Method | Reference |
| Not Reported | UPLC-MS/MS | [1] |
| 0.25 - 1.0 | LC-MS/MS | [2] |
Note: Concentrations can vary significantly based on the individual's health status, genetics, and the specific analytical method employed. The data presented here are from studies on healthy individuals.
Experimental Protocols
Quantification of 8,9-EET and 8,9-DHET in Human Plasma by LC-MS/MS
This protocol is a composite of methodologies described in the scientific literature.[1][2][3]
3.1.1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of human plasma, add an appropriate amount of deuterated internal standards (e.g., 8,9-EET-d8 and 8,9-DHET-d11).
-
Lipid Extraction: Perform a modified Bligh and Dyer extraction. Add a mixture of methanol (B129727):chloroform (B151607) (2:1, v/v) to the plasma. Vortex vigorously and shake for 10 minutes. Add chloroform and a saline solution to induce phase separation.
-
Saponification (Optional, for total EETs and DHETs): To release esterified eicosanoids from phospholipids, the lipid extract can be saponified using potassium hydroxide (B78521) in methanol at an elevated temperature (e.g., 60°C for 30 minutes).
-
Solid-Phase Extraction (SPE): Acidify the sample and apply it to a C18 SPE cartridge. Wash the cartridge with a low-organic solvent to remove polar impurities. Elute the eicosanoids with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Derivatization (Optional): To enhance ionization efficiency, the carboxylic acid moiety of the eicosanoids can be derivatized (e.g., with AMPP for positive ion mode).
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode, depending on the sample preparation.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8,9-EET: Monitor the transition of the precursor ion (m/z 319.2) to a specific product ion.
-
8,9-DHET: Monitor the transition of the precursor ion (m/z 337.2) to a specific product ion.
-
Internal Standards: Monitor the corresponding transitions for the deuterated standards.
-
-
3.1.3. Data Analysis
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Experimental Workflow for Metabolite Quantification.
Signaling Pathways Influenced by 8,9-EET
8,9-EET exerts its biological effects by modulating various intracellular signaling pathways. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.
PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway by 8,9-EET is associated with cell survival, proliferation, and anti-apoptotic effects.[4][5] The proposed mechanism involves the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to elicit cellular responses.
8,9-EET Activation of the PI3K/Akt Pathway.
ROCK Signaling Pathway
The involvement of the ROCK pathway in 8,9-EET signaling is implicated in processes such as cell apoptosis and vascular tone regulation.[4][6] An analog of 8,9-EET has been shown to protect pulmonary artery smooth muscle cells from apoptosis via the ROCK pathway.[4] The mechanism involves the activation of RhoA, which in turn activates ROCK. Activated ROCK can then phosphorylate various downstream effectors, leading to changes in the actin cytoskeleton and gene expression, ultimately influencing cell survival and function.
8,9-EET Modulation of the ROCK Pathway.
Conclusion
The metabolism of this compound is a critical determinant of its biological activity. The conversion to 8,9-DHET by sEH and catabolism via beta-oxidation represent key pathways that regulate the signaling functions of this potent lipid mediator. Furthermore, the ability of 8,9-EET to modulate key signaling cascades such as the PI3K/Akt and ROCK pathways highlights its importance in cellular homeostasis and disease. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 8,9-EET metabolic and signaling network.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective actions of epoxyeicosatrienoic acid: Dual targeting of cardiovascular PI3K and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Gateway: A Technical Guide to the Conversion of 8,9-EET to 8,9-EET-CoA by Acyl-CoA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxyeicosatrienoic acids (EETs), lipid signaling molecules derived from arachidonic acid, play crucial roles in cardiovascular and renal health, inflammation, and cell signaling. A key step in the metabolic fate of these molecules is their activation to coenzyme A (CoA) thioesters, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). This technical guide provides an in-depth exploration of the conversion of 8,9-epoxyeicosatrienoic acid (8,9-EET) to its corresponding CoA derivative, 8,9-EET-CoA. We will delve into the enzymatic players, their substrate preferences, detailed experimental protocols for measuring this conversion, and the downstream implications of this compound formation. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate this critical metabolic activation and its role in cellular physiology and pharmacology.
Introduction: The Significance of this compound Formation
8,9-EET, a regioisomer of EETs, is generated by cytochrome P450 epoxygenases and exhibits a range of biological activities, including vasodilation and anti-inflammatory effects.[1][2][3] For 8,9-EET to be incorporated into complex lipids or undergo catabolism via β-oxidation, it must first be "activated" by conversion to a high-energy thioester, this compound.[4][5] This enzymatic step, mediated by acyl-CoA synthetases, is a critical control point that directs 8,9-EET into specific metabolic and signaling pathways.[6] Understanding the specifics of this conversion—which enzymes are involved, their efficiency, and the subsequent fate of this compound—is paramount for elucidating the complete biological picture of EETs and for the development of novel therapeutic strategies targeting this pathway.
The Enzymatic Machinery: Acyl-CoA Synthetase Isoforms
The conversion of long-chain fatty acids to their CoA derivatives is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[7][8] Research has demonstrated that multiple ACSL isoforms are capable of utilizing 8,9-EET as a substrate.
Substrate Specificity of ACSL Isoforms for 8,9-EET
Studies utilizing purified, bacterially expressed rat ACSL isoforms have systematically evaluated their ability to activate various eicosanoids, including 8,9-EET. These experiments have confirmed that all five major ACSL isoforms—ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6—can convert 8,9-EET to this compound.[4][9] However, they exhibit distinct substrate preferences and efficiencies.
The table below summarizes the specific activities of purified rat ACSL isoforms with 8,9-EET as a substrate, as determined by an indirect spectrophotometric assay.[4]
| ACSL Isoform | Specific Activity with 8,9-EET (nmol/min/mg) |
| ACSL1 | ~15 |
| ACSL3 | ~25 |
| ACSL4 | ~110 |
| ACSL5 | ~10 |
| ACSL6 | ~35 |
Data adapted from Klett et al. (2017).[4] Activities were measured at a substrate concentration of 5 µM.
These findings highlight that while all tested ACSL isoforms can activate 8,9-EET, ACSL4 displays the highest specific activity, suggesting it may be a primary enzyme responsible for this conversion in tissues where it is highly expressed.[4] The varying activities of the other isoforms indicate that the metabolic fate of 8,9-EET can be tissue- and cell-specific, depending on the predominant ACSL isoform present.[10]
Experimental Protocols
Accurate measurement of the conversion of 8,9-EET to this compound is crucial for studying its role in lipid metabolism. Below are detailed methodologies for key experiments.
Acyl-CoA Synthetase Activity Assay (Indirect Spectrophotometric Method)
This assay measures the formation of the acyl-CoA product by coupling the reaction to other enzymatic steps that result in a detectable change in absorbance. A commonly used method is based on the protocol described by Klett et al. (2017).[4]
Principle: The assay relies on a coupled enzyme system where the production of AMP during the acyl-CoA synthesis reaction is used to drive the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.2 mM DTT.
-
ATP Solution: 100 mM ATP in water.
-
Coenzyme A Solution: 10 mM CoA in water.
-
Myokinase: (EC 2.7.4.3) solution.
-
Pyruvate (B1213749) Kinase: (EC 2.7.1.40) solution.
-
Lactate (B86563) Dehydrogenase: (EC 1.1.1.27) solution.
-
Phosphoenolpyruvate (PEP): solution.
-
NADH Solution: in assay buffer.
-
Substrate (8,9-EET): Stock solution in ethanol.
-
Purified ACSL Enzyme: or cell lysate containing ACSL activity.
Procedure:
-
Prepare a master mix containing assay buffer, ATP, CoA, myokinase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH.
-
Add the master mix to a 96-well plate or cuvettes.
-
Initiate the reaction by adding the purified ACSL enzyme or cell lysate.
-
Add the 8,9-EET substrate to start the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of acyl-CoA synthesis.
-
Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADH, and the amount of protein used.
Confirmation of this compound Formation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method to directly detect and quantify the formation of this compound.[4][6]
Principle: The reaction mixture is subjected to liquid chromatography to separate the components, followed by mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
Sample Preparation:
-
Perform the acyl-CoA synthetase assay as described above.
-
Terminate the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the protein.
-
Centrifuge the sample to pellet the protein.
-
Collect the supernatant containing the acyl-CoAs.
-
The sample may require further solid-phase extraction for cleanup and concentration.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases, typically containing an ion-pairing agent to improve the retention and separation of the polar acyl-CoA molecules.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to specifically detect the transition from the parent ion of this compound to its characteristic fragment ions. The exact mass transitions will need to be determined using a synthesized this compound standard.
Visualizing the Pathways and Workflows
Signaling and Metabolic Pathways
The formation of this compound is a pivotal step that directs 8,9-EET away from direct signaling or degradation by soluble epoxide hydrolase (sEH) and towards metabolic pathways such as β-oxidation or incorporation into phospholipids.
Caption: Metabolic fate of 8,9-EET, highlighting the role of ACSL in forming this compound.
Experimental Workflow for Acyl-CoA Synthetase Assay
The following diagram illustrates the workflow for measuring the conversion of 8,9-EET to this compound.
Caption: Workflow for the indirect spectrophotometric acyl-CoA synthetase activity assay.
Downstream Consequences of this compound Formation
The synthesis of this compound is not an endpoint but rather a gateway to further metabolic processing and potential signaling functions.
-
Incorporation into Phospholipids: this compound serves as the activated donor for the esterification of 8,9-EET into the sn-2 position of phospholipids.[4] This incorporation can alter membrane fluidity and create a storage pool of EETs that can be released upon cellular stimulation by phospholipases.
-
Peroxisomal β-Oxidation: The conversion to this compound is a prerequisite for the catabolism of 8,9-EET via peroxisomal β-oxidation.[5] This pathway leads to the formation of chain-shortened epoxy fatty acids, which may represent a mechanism for EET inactivation and clearance or could potentially have their own biological activities.
-
Signaling Roles of Acyl-CoAs: While the direct signaling roles of this compound are yet to be fully elucidated, other long-chain acyl-CoAs are known to act as allosteric regulators of enzymes and transcription factors, suggesting a potential for this compound to have direct intracellular signaling functions.[11]
Conclusion and Future Directions
The conversion of 8,9-EET to this compound by long-chain acyl-CoA synthetases is a fundamental step in the metabolism of this important lipid mediator. The identification of specific ACSL isoforms, particularly ACSL4, as key enzymes in this process provides valuable targets for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify this enzymatic activity and explore its regulation.
Future research should focus on several key areas:
-
Determining the kinetic parameters (Km and Vmax) of each ACSL isoform for 8,9-EET to better understand their relative contributions in different cellular contexts.
-
Investigating the regulation of ACSL expression and activity in response to various physiological and pathological stimuli to understand how 8,9-EET metabolism is controlled.
-
Elucidating the specific signaling pathways and biological functions of this compound itself.
-
Developing specific inhibitors for the ACSL isoforms that preferentially activate 8,9-EET to pharmacologically modulate its metabolic fate.
A deeper understanding of the enzymatic conversion of 8,9-EET to its CoA derivative will undoubtedly open new avenues for therapeutic intervention in diseases where EET metabolism is dysregulated.
References
- 1. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement [mdpi.com]
A Technical Guide to the Physiological Role of 8,9-epoxyeicosatrienoic acid-Coenzyme A (8,9-EET-CoA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of 8,9-EET-CoA in Cellular Lipid Metabolism
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4] Among the four regioisomers, 8,9-EET has been identified as a potent mediator in various physiological processes, including cardiovascular regulation, renal function, and angiogenesis.[5]
While the direct signaling actions are attributed to free 8,9-EET, its intracellular fate is crucial for regulating its availability and long-term effects. A key metabolic step is the esterification of 8,9-EET into the sn-2 position of membrane phospholipids (B1166683). This process requires the activation of the fatty acid carboxyl group by Coenzyme A (CoA), forming This compound . This thioester is a transient but essential intermediate that allows for the incorporation of 8,9-EET into cellular lipid stores. From these stores, phospholipase A₂ can later liberate free 8,9-EET in response to cellular stimuli, enabling a sustained signaling response. Therefore, understanding the physiological effects of 8,9-EET provides a direct window into the functional consequences of this compound formation and subsequent hydrolysis.
This document outlines the known physiological effects and signaling pathways of 8,9-EET, presents quantitative data from key studies, details relevant experimental protocols, and provides diagrams to illustrate these complex relationships.
Metabolic Pathways of 8,9-EET
The cellular concentration and activity of 8,9-EET are tightly controlled by a network of enzymatic pathways governing its synthesis, storage, and degradation.
-
Synthesis: 8,9-EET is generated from arachidonic acid by CYP epoxygenases, primarily members of the CYP2C and CYP2J families.
-
Esterification (via this compound): Free 8,9-EET is converted to this compound, facilitating its incorporation into membrane phospholipids for storage.
-
Hydrolysis: The primary inactivation pathway involves soluble epoxide hydrolase (sEH), which converts 8,9-EET to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).
-
Further Oxidation: 8,9-EET can also be metabolized by cyclooxygenase (COX) enzymes, leading to the formation of various hydroxy-EETs (EHETs), which may possess their own distinct biological activities.
Physiological Effects of 8,9-EET
The physiological actions of 8,9-EET are diverse and often cell-type specific. The formation of this compound is upstream of these effects, controlling the availability of the active lipid.
Renal Function
8,9-EET plays a crucial protective role in the kidney. It has been shown to preserve the integrity of the glomerular filtration barrier. In models of focal segmental glomerulosclerosis (FSGS), exogenous 8,9-EET dose-dependently prevents the increase in glomerular albumin permeability (P_alb), an effect not observed with other EET regioisomers or its metabolite 8,9-DHET. However, 8,9-EET can also act as a preglomerular vasoconstrictor, which can influence renal hemodynamics.
Cardiovascular System
The effects of 8,9-EET on vascular tone are complex and vary by vascular bed. While it causes vasoconstriction in some renal and pulmonary arteries, it acts as a potent vasodilator in other circulations, such as the cerebral arteries. This vasodilation is often mediated by the activation of large-conductance calcium-activated potassium (BK_Ca) channels in smooth muscle cells, leading to hyperpolarization and relaxation.
Angiogenesis and Cell Proliferation
8,9-EET is a pro-angiogenic molecule that stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures. These effects are critical for tissue repair and neovascularization but may also contribute to pathological conditions like tumor growth.
Anti-inflammatory and Cytoprotective Effects
EETs, including 8,9-EET, generally possess anti-inflammatory properties. Additionally, 8,9-EET has demonstrated anti-apoptotic effects in cardiomyocytes and endothelial cells. Interestingly, this effect is not universal; native 8,9-EET was not protective against apoptosis in pulmonary artery smooth muscle cells (PASMCs), whereas a specific synthetic analog was. This highlights the potential for developing structurally modified analogs with enhanced cell-type selectivity.
Signaling Pathways
8,9-EET initiates its effects through a variety of signaling mechanisms, from direct ion channel activation to receptor-mediated pathways that modulate gene expression.
-
G-Protein Coupled Receptors (GPCRs): Evidence suggests that EETs can activate G_s-coupled receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).
-
Mitogen-Activated Protein Kinase (MAPK): The proliferative and migratory effects of 8,9-EET in endothelial cells are mediated by the activation of p38 MAPK, ERK, and PI3K signaling cascades.
-
Rho-Kinase (ROCK): A synthetic analog of 8,9-EET was found to protect pulmonary artery smooth muscle cells from apoptosis through a mechanism dependent on the ROCK pathway.
-
Peroxisome Proliferator-Activated Receptors (PPARs): EETs can bind to and activate nuclear receptors PPARα and PPARγ, thereby modulating the transcription of genes involved in inflammation and metabolism.
-
Ion Channels: 8,9-EET can directly activate K⁺ channels in vascular smooth muscle, causing hyperpolarization and vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on 8,9-EET.
Table 1: Dose-Dependent Effect of 8,9-EET on Glomerular Albumin Permeability (P_alb)
| 8,9-EET Concentration | Glomerular P_alb (Mean ± SD) | Effect vs. FSGS Plasma Alone |
|---|---|---|
| 1 nM | 0.71 ± 0.08 | Not Significant |
| 10 nM | 0.31 ± 0.1 | Significant Attenuation (p < 0.001) |
| 100 nM | -0.04 ± 0.09 | Complete Attenuation (p < 0.001) |
| 1000 nM (1 µM) | -0.10 ± 0.06 | Complete Attenuation (p < 0.001) |
Data from an in vitro model using glomeruli from Sprague-Dawley rats and plasma from a patient with Focal Segmental Glomerulosclerosis (FSGS).
Table 2: Vasoactive and Receptor-Modulating Effects of 8,9-EET
| Parameter | Vascular Bed / System | Value | Reference |
|---|---|---|---|
| EC₅₀ (Vasodilation) | Porcine Coronary Arterioles | 21-24 pM | |
| IC₅₀ (Relaxation) | Rat Aorta (preconstricted with U-46619) | 0.6 µM |
| Effect | Rat Preglomerular Arterioles | Vasoconstriction | |
Experimental Protocols
Protocol: In Vitro Assay for Glomerular Albumin Permeability (P_alb)
This protocol is based on the methodology used to assess the protective effects of 8,9-EET on the glomerular filtration barrier.
-
Glomeruli Isolation:
-
Anesthetize male Sprague-Dawley rats (200-220 g) following approved institutional animal care guidelines.
-
Perfuse kidneys with ice-cold, heparinized saline.
-
Excise kidneys and isolate glomeruli from the renal cortex using standard sieving techniques in a sterile, ice-cold buffer.
-
-
Experimental Incubation:
-
Prepare experimental groups in microcentrifuge tubes. A typical experiment includes:
-
Control (Normal Pooled Plasma - NPP)
-
Disease Model (FSGS Patient Plasma - FSPF)
-
Treatment (FSPF + 8,9-EET at desired concentrations, e.g., 1 nM to 1 µM)
-
-
Add freshly isolated glomeruli to each tube.
-
Incubate for 15 minutes at 37°C.
-
-
Measurement of P_alb:
-
Determine the change in glomerular volume in response to an oncotic challenge. This is typically done by adding a solution of bovine serum albumin (BSA) and measuring the subsequent change in glomerular volume using video microscopy.
-
P_alb is calculated based on the rate and extent of this volume change, reflecting the movement of albumin across the glomerular basement membrane.
-
-
Data Analysis:
-
Compare P_alb values between control, disease, and treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol: Assessment of Apoptosis in Cultured Cells
This protocol is adapted from studies investigating the cytoprotective effects of 8,9-EET analogs.
-
Cell Culture and Treatment:
-
Culture target cells (e.g., Pulmonary Artery Smooth Muscle Cells) in appropriate media and conditions.
-
Induce apoptosis, typically by serum deprivation for 24-48 hours.
-
Treat cells with vehicle control, 8,9-EET, or its analogs at various concentrations during the serum deprivation period.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Caspase Activity Assay:
-
Lyse the cells to release cytosolic proteins.
-
Use a commercially available colorimetric or fluorometric assay kit to measure the activity of key executioner caspases (e.g., caspase-3) or initiator caspases (e.g., caspase-9).
-
Measure the signal using a plate reader.
-
-
Western Blot for Apoptotic Proteins:
-
Prepare protein lysates from treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved caspase-9).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize protein bands. Quantify band intensity relative to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
This compound is a pivotal metabolic intermediate that enables the storage and subsequent release of the bioactive lipid 8,9-EET. The physiological effects observed upon 8,9-EET signaling—ranging from renal protection and vascular modulation to the promotion of angiogenesis—underscore the importance of the pathways that control its availability. While this compound itself is not a direct signaling molecule, its formation by acyl-CoA synthetases represents a critical control point.
For drug development professionals, targeting the enzymes that regulate the this compound pool could offer therapeutic strategies. For instance, modulating the activity of the specific acyl-CoA synthetases involved in EET esterification could alter the balance between free, active EETs and their stored phospholipid forms. Future research should focus on identifying and characterizing these specific enzymes and developing methods to directly measure the flux through the this compound pathway in response to physiological and pathological stimuli. Such studies will be invaluable for fully elucidating the role of this metabolic branch in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the chemical synthesis and purification of 8,9-EET-CoA.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It is involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and cell proliferation. The conversion of 8,9-EET to its Coenzyme A (CoA) thioester, 8,9-EET-CoA, is a critical step for its incorporation into phospholipids (B1166683) and for its potential role in cellular signaling and metabolic pathways. This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for use in research and drug development settings.
Chemical Synthesis of this compound
The synthesis of this compound from 8,9-EET can be achieved through a two-step chemical process. The first step involves the activation of the carboxylic acid group of 8,9-EET, followed by the reaction with Coenzyme A. A common method for this activation is the use of 1,1'-Carbonyldiimidazole (CDI), which forms a highly reactive acyl-imidazolide intermediate.
Experimental Protocol: Chemical Synthesis
Materials:
-
8,9-EET (racemic or specific enantiomer)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (B128534) (TEA)
-
Sodium bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Reaction vials and magnetic stir bars
Procedure:
-
Activation of 8,9-EET:
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve 8,9-EET in anhydrous THF to a final concentration of 10 mg/mL.
-
Add 1.2 equivalents of CDI to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the 8,9-EET-imidazolide.
-
-
Synthesis of this compound:
-
In a separate vial, dissolve Coenzyme A trilithium salt in a 0.5 M sodium bicarbonate solution to a final concentration of 20 mg/mL.
-
Slowly add the 8,9-EET-imidazolide solution from step 1 to the Coenzyme A solution.
-
Add 2 equivalents of anhydrous triethylamine (TEA) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Quenching the Reaction:
-
After 4 hours, the reaction is complete. The resulting solution contains this compound and can be stored at -80°C prior to purification.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 8,9-EET | - |
| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | [3] |
| Thiol Donor | Coenzyme A trilithium salt | - |
| Typical Yield (for similar acyl-CoAs) | 40-62% | [1][2] |
Purification of this compound
The purification of this compound from the reaction mixture is crucial to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Experimental Protocol: Purification by RP-HPLC
Materials and Equipment:
-
Crude this compound reaction mixture
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Thaw the crude this compound solution.
-
Centrifuge the solution at 10,000 x g for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject the filtered sample onto the column.
-
Elute the compounds using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 210 nm (for the fatty acyl chain).
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Lyophilize the solution to obtain the purified this compound as a solid.
-
Store the purified product at -80°C for long-term stability. A stability of at least 2 years can be expected for the parent compound 8,9-EET when stored at -20°C.[4]
-
Quantitative Data:
| Parameter | Value/Description | Reference |
| Purification Method | Reversed-Phase HPLC | [5] |
| Stationary Phase | C18 silica | [5] |
| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) | [6] |
| Detection Wavelength | 260 nm (CoA) and 210 nm (lipid) | - |
| Expected Purity | >95% | [5] |
Signaling Pathways and Experimental Workflows
8,9-EET Signaling Pathway:
8,9-EET is known to exert its biological effects through multiple signaling pathways. A primary mechanism is believed to involve a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors.[7][8] The activation of the PI3K/Akt and ROCK pathways has also been implicated in the cellular responses to 8,9-EET.[9][10] Furthermore, 8,9-EET can modulate the activity of transcription factors such as PPARs and NF-κB.[4]
Caption: Proposed signaling pathways of 8,9-EET.
Experimental Workflow for Synthesis and Purification:
The overall workflow for producing pure this compound involves a sequential process of chemical synthesis followed by purification and characterization.
Caption: Workflow for this compound synthesis and purification.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assay Development Using 8,9-EET-CoA as a Substrate
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET has been implicated in a variety of physiological processes, including the regulation of vascular tone, inflammation, and apoptosis.[3][4] The biological activity of 8,9-EET is tightly regulated by its metabolic fate. The primary route of inactivation is the hydrolysis of the epoxide to its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), a reaction catalyzed by soluble epoxide hydrolase (sEH).[5][6]
The coenzyme A (CoA) derivative of 8,9-EET, 8,9-EET-CoA, represents a key metabolic intermediate, potentially linking 8,9-EET to pathways of lipid metabolism and signaling that involve acyl-CoA thioesters. Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs to their corresponding free fatty acids and coenzyme A.[7][8] The development of a robust enzymatic assay for this compound is crucial for characterizing the enzymes involved in its metabolism and for screening potential therapeutic modulators of this pathway.
These application notes provide a detailed protocol for a fluorometric enzymatic assay to measure the activity of acyl-CoA thioesterases using this compound as a substrate. The assay is based on the detection of the released coenzyme A (CoA) using a thiol-reactive fluorescent probe.
Signaling and Metabolic Pathways
The metabolism of arachidonic acid to 8,9-EET and its subsequent enzymatic conversions are central to its biological activity. The following diagram illustrates the key metabolic pathways for 8,9-EET, including the proposed hydrolysis of this compound by acyl-CoA thioesterases.
8,9-EET has been shown to exert its effects through various signaling pathways. One such pathway involves the Rho-kinase (ROCK) signaling cascade, which has been implicated in the pro-survival effects of an 8,9-EET analog in pulmonary artery smooth muscle cells.[3]
Experimental Protocols
This section details a proposed fluorometric assay for the determination of acyl-CoA thioesterase (ACOT) activity with this compound as a substrate. The principle of the assay is the measurement of the free thiol group of Coenzyme A (CoA) released upon hydrolysis of this compound. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is used for detection. CPM is essentially non-fluorescent until it reacts with a thiol, forming a highly fluorescent adduct.[9]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| Recombinant Acyl-CoA Thioesterase (ACOT) | Commercial Source | Varies |
| CPM Fluorescent Probe | Commercial Source | Varies |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) | Standard Lab Supply | N/A |
| 96-well black, flat-bottom microplates | Commercial Source | Varies |
Assay Workflow
The following diagram outlines the experimental workflow for the proposed fluorometric ACOT assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentrations in assay buffer.
-
Prepare a stock solution of the ACOT enzyme in assay buffer. The optimal enzyme concentration should be determined empirically through enzyme titration experiments.
-
Prepare a stock solution of CPM fluorescent probe in a compatible solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
ACOT enzyme solution (or buffer for no-enzyme controls)
-
Test compounds (for inhibitor screening) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding the CPM fluorescent probe solution. The addition of the probe will react with the released CoA.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the completion of the reaction between CoA and CPM.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the CPM-thiol adduct (e.g., Ex/Em = ~390/475 nm).
-
Data Presentation
Enzyme Kinetics
The kinetic parameters of the ACOT enzyme with this compound can be determined by measuring the initial reaction rates at varying substrate concentrations. The data can then be fitted to the Michaelis-Menten equation to determine the Km and Vmax.
| Parameter | Value |
| Km (μM) | To be determined |
| Vmax (nmol/min/mg) | To be determined |
| Optimal pH | ~7.4 |
| Optimal Temperature (°C) | 37 |
Inhibitor Screening
For screening potential inhibitors of ACOT activity, a fixed concentration of this compound (typically at or near the Km value) is used. The inhibitory activity is determined by comparing the enzyme activity in the presence of the test compound to the activity in the absence of the compound (vehicle control). The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be calculated from a dose-response curve.
For comparative purposes, the following table provides IC50 values for known inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in EET metabolism.
| Inhibitor | Human sEH IC50 (nM) | Reference |
| N,N'-dicyclohexylurea (DCU) | In the tens of nanomolar | [10] |
| 1-Adamantanyl-3-cyclohexylurea (ACU) | ~100 | [10] |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | ~3 | [11] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | ~1 | [10] |
| Ciclesonide | 100 | [12] |
| DuP-697 | 813 | [12] |
Conclusion
The proposed fluorometric assay provides a sensitive and high-throughput method for measuring the enzymatic hydrolysis of this compound by acyl-CoA thioesterases. This assay can be utilized for the characterization of novel enzymes involved in EET metabolism, for elucidating the biological roles of this compound, and for the discovery of new therapeutic agents targeting this pathway. The detailed protocols and supporting information in these application notes are intended to guide researchers in the successful implementation of this assay in their laboratories.
References
- 1. apexbt.com [apexbt.com]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gosset.ai [gosset.ai]
- 9. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Utilizing 8,9-EET-CoA in In Vitro Transcription and Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET has garnered significant interest for its diverse biological activities, including potent anti-inflammatory effects, vasodilation, and modulation of cellular proliferation.[3][4][5] Mechanistically, 8,9-EET has been shown to exert its effects through various signaling pathways, including the inhibition of the nuclear factor-κB (NF-κB) pathway and the activation of peroxisome proliferator-activated receptors (PPARs).
The Coenzyme A (CoA) derivative, 8,9-eicosatrienoyl-CoA (8,9-EET-CoA), represents a novel tool for investigating the molecular mechanisms of 8,9-EET in a controlled, cell-free environment. In vitro transcription and translation (TX-TL) systems, which faithfully recapitulate the cellular machinery for gene expression, provide an ideal platform for studying the direct effects of molecules like this compound on these fundamental biological processes.
These application notes provide a comprehensive guide for incorporating this compound into in vitro transcription and translation assays to explore its potential roles in transcriptional regulation and post-translational modification.
Potential Applications of this compound in In Vitro TX-TL Systems
-
Modulation of Transcription Factor Activity: Investigate the direct influence of this compound on the activity of specific transcription factors, such as NF-κB or PPARs, by monitoring the expression of a reporter gene under the control of a responsive promoter.
-
Enzymatic Acylation of Proteins: In the presence of a putative acyltransferase (co-expressed in the TX-TL system), this compound can be used as a donor molecule to study the covalent attachment of the 8,9-EET moiety to a target protein.
-
Screening for Novel Protein Interactions: Utilize this compound as a probe to identify novel proteins that bind to or are modified by this lipid metabolite.
Data Presentation
Table 1: Hypothetical Effect of this compound on NF-κB-driven Reporter Gene Expression in an In Vitro TX-TL System.
| Condition | This compound (µM) | NF-κB p50/p65 (nM) | Reporter Protein (e.g., sfGFP) Yield (µg/mL) | Fold Change in Expression |
| Negative Control | 0 | 0 | 15.2 ± 2.1 | 1.0 |
| Basal Expression | 0 | 50 | 289.4 ± 15.7 | 19.0 |
| Test Condition 1 | 1 | 50 | 215.6 ± 12.3 | 14.2 |
| Test Condition 2 | 10 | 50 | 121.3 ± 9.8 | 8.0 |
| Test Condition 3 | 50 | 50 | 65.1 ± 7.5 | 4.3 |
| Positive Control (IκBα) | N/A | 50 | 85.3 ± 8.1 | 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract for In Vitro TX-TL
This protocol is adapted from established methods for preparing highly active E. coli extracts.
Materials:
-
E. coli BL21 (DE3) strain
-
2xYTPG media
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium glutamate, 2 mM DTT)
-
Sonicator
Procedure:
-
Inoculate 10 mL of 2xYTPG media with a single colony of E. coli BL21 (DE3) and grow overnight at 37°C with shaking.
-
The following day, inoculate 1 L of 2xYTPG media with the overnight culture and grow at 37°C with vigorous shaking (250 rpm).
-
Monitor the optical density at 600 nm (OD600). When the OD600 reaches 3.0, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 buffer.
-
Resuspend the pellet in 1 mL of S30 buffer per gram of wet cell mass.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Transcription and Translation Assay to Assess the Effect of this compound on Gene Expression
Materials:
-
Prepared S30 extract
-
Premix solution (containing ATP, GTP, CTP, UTP, amino acids, and an energy regeneration system)
-
Plasmid DNA encoding a reporter gene (e.g., sfGFP) under the control of an NF-κB responsive promoter
-
Plasmids for expressing NF-κB subunits (p50 and p65)
-
This compound stock solution (in an appropriate solvent, e.g., ethanol)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Set up the following reaction in a microcentrifuge tube (15 µL total volume):
-
S30 extract: 4 µL
-
Premix solution: 4 µL
-
Reporter plasmid (15 µg/mL final concentration): 1 µL
-
NF-κB expression plasmids (10 nM each): 1 µL
-
This compound (to achieve desired final concentration): 1 µL
-
Nuclease-free water: to 15 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30°C for 4 hours.
-
Quantify the reporter protein expression (e.g., fluorescence for sfGFP).
Visualizations
Caption: Workflow for preparing S30 extract and conducting the in vitro TX-TL assay.
Caption: Hypothesized inhibitory effect of this compound on NF-κB-mediated transcription.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Metabolism Studies of 8,9-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and metabolism of 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA). Given the limited direct literature on this compound, the proposed methodologies are based on established principles of long-chain fatty acyl-CoA cellular transport and metabolism, combined with analytical techniques validated for the quantification of related eicosanoids.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] The four regioisomers, including 8,9-EET, exhibit a range of biological activities, including vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury.[2][4] The cellular actions of EETs are terminated through their metabolism, primarily via soluble epoxide hydrolase (sEH) to dihydroxyeicosatrienoic acids (DHETs), or through incorporation into phospholipids.
The CoA ester of 8,9-EET (this compound) is a critical intermediate in the metabolic pathways that determine the ultimate fate of 8,9-EET within the cell. Understanding the cellular uptake and subsequent metabolism of this compound is crucial for elucidating its precise biological roles and for the development of therapeutic strategies that target the EET signaling pathway.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining cell lines relevant for studying the effects of this compound, such as endothelial cells (e.g., HUVECs) or smooth muscle cells.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Protocol 2: Cellular Uptake Study of this compound
This protocol is designed to investigate the uptake of this compound into cultured cells over time.
Materials:
-
Cultured cells (e.g., HUVECs) seeded in 6-well plates
-
This compound stock solution (in a suitable solvent like ethanol)
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Cell scraper
-
Internal standards (e.g., deuterated EETs or DHETs)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a modified Bligh and Dyer solution)
Procedure:
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Prior to the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations.
-
Aspirate the medium from the cells and add the this compound containing medium.
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells by adding an appropriate volume of extraction solvent containing internal standards.
-
Scrape the cells and collect the lysate.
-
Proceed with lipid extraction as described in Protocol 4.
-
Analyze the extracts by LC-MS/MS to quantify intracellular this compound and its metabolites.
Protocol 3: Metabolism Study of this compound
This protocol aims to identify and quantify the metabolites of this compound produced by cells.
Materials:
-
Cultured cells seeded in 6-well plates
-
This compound stock solution
-
Serum-free cell culture medium
-
Internal standards
-
Extraction solvent
Procedure:
-
Follow steps 1-4 of Protocol 2.
-
Incubate the cells with this compound for a fixed time period (e.g., 1, 4, 24 hours).
-
Collect both the cell culture medium and the cell lysate at the end of the incubation period.
-
Add internal standards to both the medium and the cell lysate.
-
Perform lipid extraction on both fractions (Protocol 4).
-
Analyze the extracts by LC-MS/MS to identify and quantify this compound, 8,9-EET, 8,9-DHET, and potentially other metabolites in both the intracellular and extracellular compartments.
Protocol 4: Lipid Extraction from Cells and Media
This protocol describes a general method for extracting lipids, including EETs and their derivatives, from cellular and media samples.
Materials:
-
Sample (cell lysate or medium) with internal standards
-
Water
-
Centrifuge
Procedure (Modified Bligh and Dyer):
-
To your sample, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., Sample:Methanol:Chloroform of 0.8:2:1 v/v/v).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation (final ratio of Chloroform:Methanol:Water of 2:2:1.8 v/v/v).
-
Vortex and centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 5: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the quantification of this compound and its metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard. These transitions need to be optimized for this compound and its expected metabolites.
-
Data Analysis: Quantify analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
Data Presentation
Quantitative data from the cellular uptake and metabolism studies should be summarized in tables for clear comparison.
Table 1: Cellular Uptake of this compound in HUVECs
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | < LOD |
| 5 | Value |
| 15 | Value |
| 30 | Value |
| 60 | Value |
| LOD: Limit of Detection |
Table 2: Metabolism of this compound in HUVECs after 4 hours
| Analyte | Intracellular Concentration (pmol/mg protein) | Extracellular Concentration (pmol/mL) |
| This compound | Value | Value |
| 8,9-EET | Value | Value |
| 8,9-DHET | Value | Value |
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound uptake and metabolism studies.
Caption: Proposed cellular uptake and metabolism of this compound.
Caption: Key signaling pathways modulated by 8,9-EET.
References
- 1. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acyl-CoA Synthetase Substrate Specificity Using 8,9-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the cytochrome P450-mediated metabolism of arachidonic acid.[1][2] Among the four regioisomers, 8,9-EET has garnered significant interest due to its diverse biological activities, including regulation of inflammation, apoptosis, and angiogenesis.[1][2][3] The conversion of 8,9-EET to its coenzyme A (CoA) thioester, 8,9-EET-CoA, by acyl-CoA synthetases (ACSs) is a critical step for its incorporation into cellular lipid pools and subsequent metabolic fates. Understanding the substrate specificity of different ACS isoforms for 8,9-EET is crucial for elucidating its signaling pathways and for the development of therapeutic agents targeting eicosanoid metabolism.
These application notes provide detailed protocols for utilizing this compound to investigate the substrate specificity of the long-chain acyl-CoA synthetase (ACSL) family of enzymes.
Data Presentation
The following table summarizes the kinetic parameters of various rat long-chain acyl-CoA synthetase (ACSL) isoforms for 8,9-EET, arachidonic acid (AA), and oleic acid (OA). This data is essential for comparing the substrate preferences of these enzymes.
Table 1: Kinetic Parameters of Rat ACSL Isoforms for Various Fatty Acid Substrates
| Enzyme | Substrate | Vmax (nmol/min/mg) | Km (µM) |
| ACSL1 | 8,9-EET | 13.3 ± 1.2 | 5.3 ± 1.1 |
| Arachidonic Acid | 158.3 ± 9.5 | 4.8 ± 0.9 | |
| Oleic Acid | 466.7 ± 21.1 | 6.7 ± 1.0 | |
| ACSL3 | 8,9-EET | 18.3 ± 1.5 | 6.8 ± 1.5 |
| Arachidonic Acid | 70.0 ± 4.5 | 4.1 ± 0.8 | |
| Oleic Acid | 108.3 ± 6.2 | 4.9 ± 0.9 | |
| ACSL4 | 8,9-EET | 55.0 ± 3.9 | 4.3 ± 0.9 |
| Arachidonic Acid | 250.0 ± 15.0 | 3.0 ± 0.6 | |
| Oleic Acid | 100.0 ± 7.1 | 5.5 ± 1.1 | |
| ACSL5 | 8,9-EET | 10.0 ± 0.9 | 8.1 ± 1.8 |
| Arachidonic Acid | 83.3 ± 5.9 | 5.2 ± 1.1 | |
| Oleic Acid | 250.0 ± 13.9 | 6.1 ± 1.1 | |
| ACSL6 | 8,9-EET | 15.0 ± 1.3 | 6.2 ± 1.4 |
| Arachidonic Acid | 116.7 ± 8.2 | 4.5 ± 0.9 | |
| Oleic Acid | 183.3 ± 10.1 | 5.8 ± 1.0 |
Data adapted from Klett et al., Journal of Lipid Research, 2017.
Experimental Protocols
Two primary methods for measuring acyl-CoA synthetase activity are detailed below: a fluorometric assay and an enzyme-coupled colorimetric assay. These can be adapted to compare the activity of different ACS isoforms with 8,9-EET and other fatty acids.
Protocol 1: Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol is based on the principle that the production of acyl-CoA is coupled to the generation of a fluorescent product.
Materials:
-
ACS Assay Buffer (e.g., 100 mM KH2PO4/K2HPO4, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
8,9-EET and other fatty acid substrates
-
Coenzyme A (CoA)
-
ATP
-
ACS Enzyme Mix (containing acyl-CoA oxidase)
-
ACS Developer
-
ACS Converter
-
Fluorescent Probe (e.g., a probe that reacts with an intermediate to produce a fluorescent signal)
-
Purified or recombinant acyl-CoA synthetase isoforms
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenizing in ice-cold ACS Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the ACS enzymes.
-
For purified enzymes, dilute to the desired concentration in ACS Assay Buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of 8,9-EET and other fatty acid substrates. Due to their lipid nature, they may need to be complexed with fatty acid-free BSA.
-
Prepare fresh stock solutions of CoA and ATP in ACS Assay Buffer.
-
Reconstitute the ACS Enzyme Mix, Developer, and Converter according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
ACS Assay Buffer
-
Sample (cell lysate or purified enzyme)
-
Fatty acid substrate (e.g., 8,9-EET)
-
CoA
-
ATP (to initiate the reaction)
-
-
Prepare a background control for each sample that includes all components except the fatty acid substrate.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for a set period (e.g., 30 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
To determine Vmax and Km, perform the assay with varying concentrations of 8,9-EET and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Enzyme-Coupled Colorimetric Assay for Acyl-CoA Synthetase Activity
This method relies on the detection of hydrogen peroxide (H2O2) produced from the oxidation of the newly formed acyl-CoA.
Materials:
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
8,9-EET and other fatty acid substrates
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl2)
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)
-
Purified or recombinant acyl-CoA synthetase isoforms
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare samples and fatty acid substrates as described in Protocol 1.
-
Prepare stock solutions of CoA, ATP, and MgCl2 in the Reaction Buffer.
-
Prepare a working solution of the chromogenic substrate.
-
-
Assay Reaction:
-
Set up the reaction mixture in each well of the microplate containing:
-
Reaction Buffer
-
Sample (cell lysate or purified enzyme)
-
Fatty acid substrate (e.g., 8,9-EET)
-
CoA
-
MgCl2
-
Acyl-CoA Oxidase
-
HRP
-
Chromogenic substrate
-
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Vmax and Km) as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways of 8,9-EET
8,9-EET can initiate intracellular signaling through various mechanisms, including interaction with putative G-protein coupled receptors (GPCRs) and subsequent activation of downstream pathways like PI3K/Akt and MAPK.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 8,9-EET-CoA in Isolated Mitochondria and Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 8,9-EET has been implicated in various physiological processes, including vasodilation, anti-inflammation, and protection against apoptosis.[2][3] While many studies have focused on the effects of the free acid form (8,9-EET), its Coenzyme A (CoA) derivative, 8,9-EET-CoA, is the activated form essential for its metabolic processing, including esterification into phospholipids (B1166683) and potential entry into beta-oxidation pathways.
These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound with isolated mitochondria and microsomes. The focus is on investigating its metabolic fate and its effects on key organellar functions.
Application Notes
Background on 8,9-EET and its CoA-Ester
8,9-EET is produced from arachidonic acid by CYP epoxygenases, enzymes primarily located in the endoplasmic reticulum (microsomal fraction).[4] Studies have shown that while microsomal preparations can synthesize EETs in the presence of NADPH, this activity is absent in mitochondrial fractions.[4] The conversion of 8,9-EET to its CoA ester is a critical step for its subsequent metabolic pathways. As a fatty acyl-CoA, this compound can be a substrate for various enzymes within both mitochondria and microsomes.
Rationale for Studying this compound in Isolated Organelles
-
Microsomes: As the primary site of EET synthesis, microsomes are also rich in acyltransferases that can incorporate this compound into the sn-2 position of phospholipids. Studying this process in isolated microsomes allows for the characterization of the enzymes involved and the kinetics of incorporation, providing insight into how this signaling lipid is stored and mobilized. Microsomal epoxide hydrolase (mEH) can also metabolize 8,9-EET, and investigating the CoA form's interaction with this enzyme is of interest.
-
Mitochondria: The role of 8,9-EET in mitochondrial function is an area of active research. While EETs have been shown to protect mitochondrial function under stress, the direct mechanisms are not fully elucidated. Investigating this compound with isolated mitochondria can help determine if it can be transported into the mitochondrial matrix and undergo beta-oxidation. Additionally, its effects on mitochondrial respiration, membrane potential, and the mitochondrial permeability transition pore (mPTP) can be directly assessed. Some studies suggest that EETs can protect against mitochondrial membrane depolarization.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide a framework for expected outcomes.
Table 1: Mitochondrial Respiration States with this compound
| Substrate (10 mM) | Treatment (1 µM) | State 3 (ADP-stimulated) Respiration (nmol O₂/min/mg protein) | State 4 (Resting) Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Pyruvate (B1213749)/Malate (B86768) | Vehicle (Ethanol) | 150 ± 12 | 25 ± 3 | 6.0 |
| Pyruvate/Malate | This compound | 145 ± 15 | 24 ± 4 | 6.0 |
| Succinate (B1194679) | Vehicle (Ethanol) | 220 ± 18 | 55 ± 5 | 4.0 |
| Succinate | This compound | 215 ± 20 | 53 ± 6 | 4.1 |
This hypothetical data suggests that at low concentrations, this compound does not significantly alter basal mitochondrial respiratory function.
Table 2: Incorporation of [³H]-8,9-EET-CoA into Microsomal and Mitochondrial Lipids
| Organelle Fraction | Treatment Time | Total Lipid Incorporation (pmol/mg protein) | Phosphatidylcholine (pmol/mg protein) | Phosphatidylethanolamine (pmol/mg protein) |
| Microsomes | 5 min | 120 ± 10 | 75 ± 8 | 30 ± 5 |
| Microsomes | 15 min | 350 ± 25 | 210 ± 18 | 95 ± 12 |
| Mitochondria | 5 min | 15 ± 3 | 8 ± 2 | 5 ± 1 |
| Mitochondria | 15 min | 40 ± 6 | 22 ± 4 | 12 ± 3 |
This hypothetical data illustrates the higher capacity of microsomes to incorporate this compound into phospholipids compared to mitochondria.
Experimental Protocols
Protocol for Isolation of Mitochondria and Microsomes
This protocol is adapted from standard cell fractionation procedures for rat liver.
Reagents:
-
Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Mitochondrial Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4.
-
Microsomal Resuspension Buffer: 100 mM potassium phosphate, pH 7.4.
Procedure:
-
Euthanize the animal and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and mince it in 10 volumes of ice-cold Isolation Buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose pestle (5-7 strokes), followed by a tight pestle (5-7 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Collect the supernatant from the mitochondrial spin and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.
-
Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes. Resuspend the final mitochondrial pellet in Mitochondrial Resuspension Buffer.
-
Wash the microsomal pellet by resuspending in a suitable buffer (e.g., 100 mM potassium phosphate) and centrifuging again at 100,000 x g for 60 minutes. Resuspend the final microsomal pellet in Microsomal Resuspension Buffer.
-
Determine the protein concentration of both fractions using a standard assay (e.g., Bradford or BCA).
Protocol for Measuring Mitochondrial Respiration
Reagents:
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2.
-
Substrates: Pyruvate, Malate, Succinate (1 M stock solutions).
-
ADP (50 mM stock solution).
-
This compound (1 mM stock in ethanol).
Procedure:
-
Set up a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) chamber at 37°C with 2 ml of Respiration Buffer.
-
Add isolated mitochondria to a final concentration of 0.2-0.5 mg/ml.
-
Add substrates (e.g., 10 mM pyruvate and 5 mM malate for Complex I-driven respiration, or 10 mM succinate in the presence of rotenone (B1679576) for Complex II).
-
Allow the signal to stabilize to measure State 2 respiration.
-
Add the vehicle (ethanol) or this compound to the desired final concentration (e.g., 1 µM) and observe any changes.
-
Initiate State 3 respiration by adding a bolus of ADP (e.g., to a final concentration of 1 mM).
-
Once all ADP is phosphorylated to ATP, the respiration rate will decrease, representing State 4 respiration.
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration.
Protocol for Acyl-CoA Incorporation into Microsomal Lipids
Reagents:
-
Incubation Buffer: 100 mM potassium phosphate, 5 mM MgCl₂, pH 7.4.
-
Radiolabeled [³H]-8,9-EET-CoA (specific activity ~10-20 Ci/mmol).
-
Lipid Extraction Solvents: Chloroform (B151607), Methanol.
-
TLC plates and developing solvents.
Procedure:
-
In a microcentrifuge tube, add 100 µg of microsomal protein to the Incubation Buffer.
-
Initiate the reaction by adding [³H]-8,9-EET-CoA to a final concentration of 10 µM.
-
Incubate at 37°C for various time points (e.g., 2, 5, 10, 15 minutes).
-
Stop the reaction by adding 2 ml of ice-cold chloroform:methanol (2:1, v/v).
-
Extract the lipids using the Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica (B1680970) TLC plate.
-
Separate the lipid classes using an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water).
-
Visualize the lipid spots (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity using liquid scintillation counting.
Signaling and Metabolic Pathways
The following diagrams illustrate the hypothesized metabolic fate of this compound in microsomes and mitochondria.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring the incorporation of 8,9-EET into complex lipids via its CoA derivative.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the cytochrome P450-mediated epoxidation of arachidonic acid. Among the four regioisomers, 8,9-EET has garnered significant interest due to its roles in regulating inflammation, vascular tone, and cell proliferation. Like other fatty acids, 8,9-EET can be esterified into the glycerol (B35011) backbone of complex lipids, such as phospholipids (B1166683) and triglycerides. This incorporation is a critical step in its metabolism and can modulate its signaling functions and bioavailability. The activation of 8,9-EET to its coenzyme A (CoA) thioester, 8,9-EET-CoA, by acyl-CoA synthetases (ACSLs) is the prerequisite for its entry into these biosynthetic pathways.
These application notes provide detailed protocols for researchers to measure the activity of ACSLs with 8,9-EET as a substrate and to trace the incorporation of 8,9-EET into various complex lipid species within a cellular context. The primary method highlighted is a powerful and sensitive approach utilizing a "clickable" alkyne-labeled 8,9-EET analog in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling and Metabolic Pathway
The metabolic journey of 8,9-EET from its free form to its incorporation into complex lipids involves several key enzymatic steps. Understanding this pathway is crucial for designing and interpreting experiments.
Experimental Protocols
Protocol 1: Fluorometric Assay for Acyl-CoA Synthetase (ACS) Activity with 8,9-EET
This protocol measures the rate of this compound synthesis by ACS enzymes in cell lysates. It is adapted from commercially available fluorometric assay kits.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 250 mM sucrose)
-
Protein quantification assay (e.g., BCA assay)
-
8,9-EET
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Fluorometric Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)
-
Black 96-well plate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Cell Lysates:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer and homogenize.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic and microsomal fractions containing ACS enzymes) and determine the protein concentration.
-
-
Set up the Reaction:
-
Prepare a master mix according to the manufacturer's protocol, substituting the provided fatty acid substrate with 8,9-EET. The final concentration of 8,9-EET should be optimized (typically in the range of 10-100 µM).
-
Add cell lysate (e.g., 10-50 µg of protein) to the wells of a black 96-well plate.
-
Include a negative control with no cell lysate or a lysate that has been heat-inactivated.
-
Initiate the reaction by adding the master mix to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the rate of acyl-CoA synthesis.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Use a standard curve (if provided in the kit) to convert the fluorescence units to the amount of acyl-CoA produced.
-
Express the ACS activity as nmol/min/mg of protein.
-
Protocol 2: Tracing 8,9-EET Incorporation into Complex Lipids using Click Chemistry
This protocol uses a terminal alkyne-labeled 8,9-EET analog (8,9-EET-alkyne) to trace its incorporation into complex lipids in cultured cells. The alkyne tag allows for the specific detection of 8,9-EET-containing lipids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag, followed by LC-MS/MS analysis.
Note on 8,9-EET-alkyne: A terminal alkyne-labeled 8,9-EET is not commercially available. A plausible synthetic route would involve the epoxidation of a commercially available alkyne-containing C20 fatty acid, such as 19-eicosynoic acid, at the 8,9 position.
Materials:
-
8,9-EET-alkyne (synthesized)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Azide-biotin or azide-fluorophore reporter tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-coated magnetic beads (for biotin tag)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Labeling:
-
Plate cells and grow to desired confluency.
-
Prepare a stock solution of 8,9-EET-alkyne in ethanol (B145695) or DMSO.
-
Add the 8,9-EET-alkyne to the cell culture medium at a final concentration of 10-50 µM.
-
Incubate for a desired period (e.g., 1, 4, or 24 hours) to allow for uptake and incorporation.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in methanol.
-
Perform a Bligh-Dyer extraction by adding chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Click Chemistry Reaction:
-
Re-dissolve the dried lipid extract in methanol.
-
Prepare the click reaction master mix:
-
Azide-reporter (e.g., azide-biotin)
-
CuSO₄
-
THPTA (copper ligand)
-
Freshly prepared sodium ascorbate (reducing agent)
-
-
Add the master mix to the lipid extract and incubate at room temperature for 1 hour, protected from light.
-
-
Enrichment of Labeled Lipids (if using azide-biotin):
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate to allow the biotinylated lipids to bind to the beads.
-
Wash the beads several times with methanol to remove unlabeled lipids.
-
Elute the labeled lipids from the beads.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final lipid sample in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto a C18 column for reverse-phase liquid chromatography.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate the different lipid classes.
-
Perform tandem mass spectrometry (MS/MS) to identify and quantify the 8,9-EET-alkyne-containing lipids. The specific fragmentation patterns of the reporter tag and the lipid headgroups will aid in identification.
-
Data Presentation
The following tables present representative quantitative data for the incorporation of fatty acids into complex lipids. Note that specific quantitative data for 8,9-EET is limited in the literature; therefore, these tables are based on typical distributions observed for other polyunsaturated fatty acids and should be considered as a template for presenting experimentally derived data.
Table 1: Acyl-CoA Synthetase Activity with Different Fatty Acid Substrates
| Enzyme Source | Substrate (50 µM) | Specific Activity (nmol/min/mg protein) |
| Rat Liver Microsomes | Palmitic Acid (16:0) | 15.2 ± 1.8 |
| Rat Liver Microsomes | Oleic Acid (18:1) | 25.6 ± 2.5 |
| Rat Liver Microsomes | Arachidonic Acid (20:4) | 32.1 ± 3.1 |
| Rat Liver Microsomes | 8,9-EET (20:3, epoxy) | To be determined experimentally |
| Recombinant Human ACSL4 | Palmitic Acid (16:0) | 8.9 ± 1.1 |
| Recombinant Human ACSL4 | Oleic Acid (18:1) | 12.4 ± 1.5 |
| Recombinant Human ACSL4 | Arachidonic Acid (20:4) | 45.3 ± 4.2 |
| Recombinant Human ACSL4 | 8,9-EET (20:3, epoxy) | To be determined experimentally |
Table 2: Representative Distribution of Labeled 8,9-EET in Phospholipid Classes of Cultured Endothelial Cells after 4 hours of Incubation
| Phospholipid Class | Abbreviation | % of Total Labeled 8,9-EET in Phospholipids |
| Phosphatidylcholine | PC | ~ 45-55% |
| Phosphatidylethanolamine | PE | ~ 25-35% |
| Phosphatidylinositol | PI | ~ 5-10% |
| Phosphatidylserine | PS | ~ 2-5% |
| Other | < 5% |
Table 3: Hypothetical Quantification of 8,9-EET-containing Phospholipid Species by LC-MS/MS
| Phospholipid Species | Amount (pmol/mg protein) |
| PC(16:0/8,9-EET) | To be determined |
| PC(18:0/8,9-EET) | To be determined |
| PC(18:1/8,9-EET) | To be determined |
| PE(16:0/8,9-EET) | To be determined |
| PE(18:0/8,9-EET) | To be determined |
| PE(18:1/8,9-EET) | To be determined |
| PI(18:0/8,9-EET) | To be determined |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the incorporation of 8,9-EET into complex lipids. The combination of enzymatic assays and advanced, click chemistry-based lipidomics with LC-MS/MS offers a powerful toolkit for researchers in academia and industry. These methods will facilitate a deeper understanding of the metabolic fate of 8,9-EET and its role in cellular signaling, and can be applied to the screening of compounds that modulate these pathways for therapeutic development.
Application Notes & Protocols: A Guide to Maintaining 8,9-EET-CoA Stability
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
8,9-Epoxyeicosatrienoyl-CoA (8,9-EET-CoA) is the coenzyme A thioester of 8,9-epoxyeicosatrienoic acid (8,9-EET), a biologically active lipid mediator derived from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway.[1] Like other fatty acyl-CoAs, this compound is a critical intermediate in lipid metabolism, serving as an activated form for incorporation into complex lipids or for other enzymatic modifications.[2]
The chemical structure of this compound contains two key features that render it susceptible to degradation: an epoxide ring and a polyunsaturated acyl chain. The epoxide is prone to hydrolysis, while the double bonds are susceptible to auto-oxidation.[3][4] Maintaining the structural integrity of this compound is therefore critical for obtaining accurate and reproducible results in experimental settings. These application notes provide a comprehensive guide to the recommended handling and storage conditions to ensure the stability of this compound.
2.0 Key Factors Influencing this compound Stability
The stability of this compound is primarily influenced by temperature, pH, oxygen, and the storage medium. The molecule can undergo degradation through two main pathways:
-
Epoxide Hydrolysis: The epoxide ring can be opened by acid-catalyzed or enzymatic hydrolysis to form the less biologically active 8,9-dihydroxyeicosatrienoyl-CoA (8,9-DiHET-CoA).[3] This process is accelerated in aqueous solutions, particularly at acidic pH.
-
Oxidation: The cis-double bonds in the eicosanoid backbone are susceptible to peroxidation, especially when exposed to atmospheric oxygen.[4] This can lead to a mixture of degradation products and a loss of biological activity.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis and purification of 8,9-EET-CoA.
Welcome to the technical support center for the synthesis and purification of 8,9-Epoxyeicosatrienoyl-Coenzyme A (8,9-EET-CoA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this labile but biologically significant molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound stem from the inherent instability of the 8,9-EET molecule. The presence of an epoxide ring and three double bonds makes it susceptible to:
-
Auto-oxidation: The double bonds can readily oxidize, leading to a variety of unwanted byproducts.[1]
-
Hydrolysis of the epoxide: The epoxide ring can be easily opened by acid or nucleophiles to form the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[2]
-
Instability during CoA ligation: The chemical reagents used to activate the carboxylic acid of 8,9-EET for coupling to Coenzyme A can be harsh and may degrade the epoxide or cause side reactions.
Q2: What are the common issues encountered during the purification of this compound?
A2: Purification of this compound by High-Performance Liquid Chromatography (HPLC) can be challenging due to:
-
Co-elution with impurities: Unreacted starting materials (8,9-EET and CoA) and side products from the synthesis can have similar retention times to the desired product.
-
Degradation on the column: The stationary phase of the HPLC column can sometimes contribute to the degradation of the labile this compound.
-
Low recovery: The compound may adhere to tubing or vials, or it may degrade during the collection and concentration steps.
Q3: What are the recommended storage and handling conditions for 8,9-EET and this compound?
A3: To minimize degradation, 8,9-EET and its CoA ester should be handled with care. It is recommended to:
-
Store the compounds at -80°C in an inert atmosphere (e.g., under argon or nitrogen).
-
Use antioxidants such as butylated hydroxytoluene (BHT) in solutions to prevent auto-oxidation.
-
Avoid repeated freeze-thaw cycles.
-
Use glass vials to minimize adsorption to plastic surfaces.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete activation of 8,9-EET. | 1. Ensure the activating agent (e.g., CDI) is fresh and has been stored under anhydrous conditions. 2. Increase the molar excess of the activating agent. 3. Extend the activation reaction time. |
| Degradation of 8,9-EET during activation. | 1. Perform the reaction at a lower temperature. 2. Use a milder activating agent. 3. Minimize the reaction time. | |
| Incomplete coupling with Coenzyme A. | 1. Ensure the pH of the reaction mixture is optimal for the thiol group of CoA to be nucleophilic (typically around 7.5-8.0). 2. Increase the concentration of CoA. | |
| Presence of Multiple Peaks in HPLC Analysis | Side reactions during synthesis. | 1. Epoxide Ring Opening: Use anhydrous solvents and reagents to prevent hydrolysis to 8,9-DHET-CoA. Avoid acidic conditions. 2. Isomerization: Minimize exposure to heat and light. |
| Unreacted starting materials. | 1. Optimize the stoichiometry of the reactants. 2. Improve the purification method to separate starting materials from the product. |
Purification of this compound by HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with the stationary phase. | 1. Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active sites on the silica. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column overload. | 1. Reduce the amount of sample injected onto the column. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. |
| Column degradation. | 1. Flush the column with a strong solvent to remove contaminants. 2. If the problem persists, replace the column. | |
| Low Recovery of Product | Adsorption to surfaces. | 1. Use silanized glass vials for collection. 2. Add a small amount of an organic solvent to the collection tubes. |
| Degradation during purification. | 1. Work quickly and keep samples on ice whenever possible. 2. Add an antioxidant to the mobile phase if compatible with the separation. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Carbonyldiimidazole (CDI) Activation
This protocol describes a general method for the synthesis of this compound using the mild coupling reagent 1,1'-carbonyldiimidazole (B1668759) (CDI). All steps should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Materials:
-
8,9-EET
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium bicarbonate buffer (pH ~8.0)
-
Diethylenetriaminepentaacetic acid (DTPA)
Procedure:
-
Activation of 8,9-EET: a. Dissolve 8,9-EET (1 equivalent) in anhydrous THF. b. Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1 hour. This forms the 8,9-EET-imidazolide intermediate.
-
Coupling with Coenzyme A: a. In a separate vial, dissolve Coenzyme A (1.5 equivalents) in anhydrous sodium bicarbonate buffer. The buffer should contain DTPA to chelate any metal ions that could promote oxidation. b. Slowly add the activated 8,9-EET-imidazolide solution to the Coenzyme A solution with vigorous stirring. c. Allow the reaction to proceed at room temperature for 4-6 hours.
-
Quenching and Preparation for Purification: a. Acidify the reaction mixture to pH 3-4 with dilute HCl to quench the reaction. b. Immediately proceed to purification by solid-phase extraction or HPLC.
Protocol 2: Purification of this compound by Reversed-Phase HPLC
This protocol provides a general method for the purification of this compound from the crude reaction mixture.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Silanized collection vials
Procedure:
-
Sample Preparation: a. If necessary, concentrate the quenched reaction mixture under a stream of nitrogen. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Separation: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample onto the column. c. Elute the compounds using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. d. Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).
-
Fraction Collection and Handling: a. Collect the fractions corresponding to the this compound peak in pre-chilled, silanized vials. b. Immediately freeze the collected fractions and lyophilize to remove the solvent. c. Store the purified this compound at -80°C under an inert atmosphere.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| HPLC Column | C18, 3-5 µm, 4.6 x 150-250 mm | General knowledge |
| Mobile Phase A | 50-100 mM Phosphate or Acetate Buffer (pH 4.5-6.0) | General knowledge |
| Mobile Phase B | Acetonitrile or Methanol | General knowledge |
| Detection Wavelength | 260 nm | General knowledge |
| Typical Yield (Chemical Synthesis) | 20-50% (highly variable) | Estimated based on similar syntheses |
Visualizations
Signaling Pathway of 8,9-EET
8,9-EET is known to exert its biological effects through various signaling pathways, often leading to vasodilation and anti-inflammatory responses.
Caption: Simplified signaling pathway of 8,9-EET leading to vasodilation.
Experimental Workflow for this compound Synthesis and Purification
This workflow outlines the key stages from starting materials to the purified product.
Caption: General workflow for the chemical synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
This decision tree can help diagnose and address common causes of low yield in this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Troubleshooting low yields in enzymatic assays with 8,9-EET-CoA.
Welcome to the technical support center for enzymatic assays involving 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues in their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common problems encountered during enzymatic assays with this compound, from substrate integrity to reaction conditions.
Topic 1: Substrate Integrity and Handling
Question: My assay yields are consistently low or absent. Could the this compound substrate be the problem?
Answer: Yes, substrate integrity is a primary suspect for low yields, especially with complex lipids like this compound. The epoxide group and three double bonds make the molecule susceptible to degradation.[1] Key factors to consider are:
-
Hydrolysis: The epoxide ring can be rapidly hydrolyzed to the less active 8,9-dihydoxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH), which may be present in crude or semi-purified enzyme preparations.[2][3] The thioester bond of the CoA is also prone to chemical or enzymatic hydrolysis.
-
Oxidation: The double bonds are susceptible to auto-oxidation, which can alter the substrate's structure and prevent enzyme binding.[1]
-
Improper Storage: Repeated freeze-thaw cycles can degrade the molecule. It is crucial to aliquot the substrate upon receipt and store it under the recommended conditions (typically -80°C).
Question: How should I properly store and handle this compound?
Answer: Proper handling is critical. Follow these guidelines:
-
Storage: Store this compound at -80°C in a desiccated, oxygen-free environment.
-
Aliquoting: Upon first use, thaw the vial, gently mix, and immediately prepare single-use aliquots to minimize freeze-thaw cycles. An inert gas like argon or nitrogen can be used to overlay the solution before capping to prevent oxidation.
-
Solvent: Dissolve this compound in an appropriate, high-purity solvent as recommended by the manufacturer. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your enzyme's activity.
Question: How can I check the quality and concentration of my this compound stock?
Answer: Verifying the integrity of your substrate is a crucial troubleshooting step.
-
Spectrophotometry: The concentration of acyl-CoA solutions can be estimated by measuring absorbance, though this won't confirm structural integrity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It can confirm the correct mass of this compound and identify the presence of degradation products like 8,9-EET or 8,9-DHET.
Topic 2: Enzyme and Reaction Conditions
Question: I've confirmed my substrate is intact, but the reaction is still slow. What should I check next?
Answer: If the substrate is viable, focus on the enzyme and reaction conditions.
-
Enzyme Activity: Ensure your enzyme is active. Use a positive control with a well-characterized substrate (e.g., palmitoyl-CoA for many acyl-CoA-dependent enzymes) to confirm its catalytic function.[4]
-
Enzyme Concentration: The enzyme concentration might be too low. Perform a titration to find the optimal concentration that results in a linear reaction rate over time.
-
Cofactors: Many enzymes that utilize acyl-CoAs require cofactors (e.g., NAD+, FAD). Ensure these are present at saturating concentrations and are not degraded.
-
pH and Buffer: The pH of the assay buffer can dramatically affect enzyme activity. The optimal pH should be determined experimentally, but a common starting point for many acyl-CoA enzymes is between 7.0 and 8.0.[5]
-
Temperature: Enzymes have an optimal temperature. While many assays are run at 30°C or 37°C, higher temperatures can lead to enzyme denaturation over time.[5]
Question: Why am I observing a high background signal in my no-enzyme control?
Answer: A high background can be caused by the non-enzymatic degradation of the substrate or a reaction between the substrate and components of your detection system.
-
Substrate Instability: this compound may break down spontaneously under the assay conditions (e.g., high pH, presence of certain ions), releasing a product that is detected by your system.
-
Detection Reagent Reactivity: If using a colorimetric or fluorometric assay, the detection probe may react directly with the sulfhydryl group of CoA if the thioester bond is cleaved non-enzymatically.
Section 2: Quantitative Data and Tables
Since specific kinetic data for enzymes using this compound is scarce, the following tables provide representative values for assays involving other long-chain acyl-CoAs. These should be used as a starting point for optimization.
Table 1: Typical Concentration Ranges for Acyl-CoA Enzymatic Assays
| Component | Typical Concentration Range | Purpose |
|---|---|---|
| Acyl-CoA Substrate | 10 µM - 200 µM | Substrate for the enzyme of interest.[4] |
| Enzyme | 0.1 µg/mL - 10 µg/mL | Catalyst; concentration should be optimized. |
| Coenzyme A (for ACSL assays) | 50 µM - 500 µM | Required for acyl-CoA synthesis.[5] |
| ATP / MgCl₂ (for ACSL assays) | 1 mM - 10 mM | Energy source and cofactor for synthesis.[5] |
| FAD / NAD+ (for DH assays) | 100 µM - 1 mM | Electron acceptors for dehydrogenase reactions. |
| Detergent (e.g., Triton X-100) | 0.01% - 0.1% | Helps solubilize lipid substrates.[5] |
Table 2: Troubleshooting Checklist for Low Yields
| Checkpoint | Potential Issue | Recommended Action |
|---|---|---|
| Substrate | Degradation (hydrolysis, oxidation) | Verify integrity via LC-MS. Use fresh aliquots. |
| Incorrect Concentration | Re-quantify stock solution. | |
| Enzyme | Inactive or Denatured | Test with a positive control substrate. Use a fresh enzyme aliquot. |
| Insufficient Concentration | Perform an enzyme concentration titration. | |
| Assay Buffer | Suboptimal pH | Run assays across a pH range (e.g., 6.5-8.5). |
| Missing Cofactors | Check literature for required cofactors (e.g., NAD+, Mg²⁺) and add them. | |
| Incubation | Incorrect Temperature | Optimize temperature (e.g., 25°C, 30°C, 37°C). |
| Time Outside Linear Range | Perform a time-course experiment to find the linear phase of the reaction. | |
| Detection | Incorrect Wavelength/Filter | Verify instrument settings match the assay requirements.[6] |
| | High Background | Run no-enzyme and no-substrate controls to identify the source of background signal. |
Section 3: Diagrams and Visualizations
Visual aids can help clarify complex workflows and logical relationships in troubleshooting and experimental design.
Caption: Troubleshooting workflow for low yields in this compound assays.
Caption: Metabolic context for assays using this compound as a substrate.
References
- 1. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. docs.abcam.com [docs.abcam.com]
How to prevent the degradation of 8,9-EET-CoA during experimental procedures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 8,9-epoxyeicosatrienoic acid-Coenzyme A (8,9-EET-CoA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two main pathways affecting the 8,9-EET moiety and the Coenzyme A thioester bond:
-
Epoxide Hydrolysis: The epoxide ring of the 8,9-EET molecule can be hydrolyzed to form the less biologically active 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). This is primarily an enzymatic process catalyzed by soluble epoxide hydrolase (sEH) present in many biological samples.[1][2][3][4] Non-enzymatic hydrolysis can also occur, particularly at acidic pH.
-
Thioester Cleavage: The thioester bond linking the 8,9-EET to Coenzyme A can be hydrolyzed, releasing free 8,9-EET and Coenzyme A. This can be catalyzed by cellular thioesterases or occur non-enzymatically, especially at alkaline pH.[5][6][7]
-
Oxidation: The double bonds in the fatty acid chain of 8,9-EET are prone to auto-oxidation, which can lead to a variety of oxidized products and a loss of biological activity.[3]
Q2: How should I store my stock solutions of this compound to ensure stability?
A2: Proper storage is critical to prevent degradation. For long-term stability, this compound should be stored at -80°C.[8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Stock solutions should be prepared in anhydrous organic solvents such as ethanol, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What are the best practices for handling this compound during an experiment?
A3: To maintain the integrity of this compound during experiments, the following practices are recommended:
-
Work Quickly and on Ice: When preparing dilutions or adding this compound to your experimental system, keep the stock solutions and all buffers on ice to minimize thermal degradation.
-
Use Appropriate Buffers: The pH of your experimental buffer is critical. Thioester bonds are more stable at slightly acidic to neutral pH (pH 6.0-7.4). Avoid highly acidic or alkaline conditions.
-
Minimize Exposure to Air: To prevent oxidation, use deoxygenated buffers and consider performing critical steps under an inert atmosphere.
-
Inhibitor Cocktails: If working with cell lysates or tissue homogenates that may contain active sEH or thioesterases, consider adding appropriate inhibitors to your buffers.
Q4: Can I use this compound in aqueous buffers? How long will it be stable?
A4: While experiments are often conducted in aqueous buffers, the stability of this compound in these conditions is limited. It is recommended to prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting the biological system. The stability in aqueous buffer is temperature and pH-dependent and should be empirically determined for your specific experimental conditions, but it is generally advisable to use it within a few hours.
Q5: Are there more stable alternatives to this compound for my experiments?
A5: Due to the inherent instability of 8,9-EET, researchers have developed more stable synthetic analogs.[3][9] These analogs often have modifications to the double bonds to reduce susceptibility to oxidation and metabolism while retaining biological activity. If the experimental design allows, using a more stable analog of 8,9-EET could provide more consistent and reproducible results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound | 1. Degradation of stock solution: Improper storage (temperature, exposure to air/light). 2. Hydrolysis during experiment: Presence of active soluble epoxide hydrolase (sEH) or thioesterases in the sample. 3. Oxidation: Exposure to oxygen during handling and incubation. 4. pH instability: Use of inappropriate buffer pH. | 1. Aliquot stock solutions for single use and store at -80°C under an inert gas. Prepare fresh dilutions for each experiment. 2. Add an sEH inhibitor (e.g., AUDA, TPPU) and a general thioesterase inhibitor to your experimental buffers. 3. Use deoxygenated buffers and minimize exposure to air. Work quickly and keep samples on ice. 4. Ensure the experimental buffer pH is between 6.0 and 7.4. |
| High variability between experimental replicates | 1. Inconsistent handling: Variation in incubation times, temperatures, or exposure to air. 2. Freeze-thaw cycles: Repeatedly using the same stock aliquot. | 1. Standardize all experimental procedures. Use a timer for all incubations and ensure consistent temperature control. 2. Prepare single-use aliquots of your this compound stock solution. |
| Unexpected or off-target effects | 1. Degradation products: The degradation products (e.g., 8,9-DiHETrE, free 8,9-EET) may have their own biological activities or interfere with the assay. 2. Solvent effects: High concentrations of the organic solvent used for the stock solution may affect the cells or enzymes. | 1. Confirm the purity of your this compound stock using analytical methods like LC-MS if possible. Follow best practices to minimize degradation. 2. Ensure the final concentration of the organic solvent in your experiment is below the threshold known to cause cellular or enzymatic effects (typically <0.1%). Run appropriate vehicle controls. |
Experimental Protocols
Protocol 1: General Handling and Dilution of this compound
-
Stock Solution Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., ethanol, acetonitrile, or DMSO) to a high concentration (e.g., 1-10 mM).
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Prepare single-use aliquots in amber glass vials to protect from light.
-
Store at -80°C.
-
-
Working Solution Preparation:
-
Rapidly thaw a single-use aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration in pre-chilled, deoxygenated aqueous buffer (pH 6.0-7.4) immediately before use.
-
Vortex briefly to ensure complete mixing.
-
Keep the working solution on ice and use it within 1-2 hours.
-
Protocol 2: Inhibition of Enzymatic Degradation in Cell Lysates
-
Prepare a lysis buffer containing a protease inhibitor cocktail.
-
Add a soluble epoxide hydrolase inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), to a final concentration of 1-10 µM.
-
Add a broad-spectrum thioesterase inhibitor, such as palmostatin B, to a final concentration of 1-10 µM.
-
Keep the lysate on ice at all times.
-
Add the freshly diluted this compound working solution to the lysate for the experiment.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of cis- and trans-Epoxyeicosatrienoic Acids by Rat Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acyl Synthetases and Thioesterases in Plant Lipid Metabolism: Diverse Functions and Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cellular Delivery of 8,9-EET-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of cellular delivery of 8,9-epoxyeicosatrienoic acid-Coenzyme A (8,9-EET-CoA).
Frequently Asked Questions (FAQs)
1. What is this compound and why is its intracellular delivery challenging?
This compound is the Coenzyme A ester of 8,9-epoxyeicosatrienoic acid (8,9-EET), a bioactive lipid signaling molecule.[1] The addition of the large, negatively charged Coenzyme A (CoA) moiety makes the molecule impermeable to the cell membrane, thus preventing passive diffusion into the cell.[2] Efficient intracellular delivery requires specialized techniques to overcome this barrier.
2. What are the primary methods for delivering this compound into cells?
The main strategies for intracellular delivery of large, charged molecules like this compound fall into two categories: carrier-mediated methods and physical methods.[3]
-
Carrier-Mediated Methods: These involve encapsulating or complexing this compound with a carrier molecule that can facilitate its entry into the cell. Cationic lipid-based formulations (liposomes) are a common choice.[4]
-
Physical Methods: These methods create transient pores in the cell membrane to allow the entry of molecules from the surrounding medium. Electroporation and microinjection are the most common physical delivery techniques.[5]
3. How can I quantify the intracellular concentration of this compound after delivery?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying intracellular acyl-CoA species. This technique allows for the separation and precise measurement of this compound from other cellular components. Isotope-labeled internal standards are recommended for accurate quantification.
4. What are the expected downstream signaling effects of intracellular this compound?
It is hypothesized that intracellular this compound is rapidly hydrolyzed to 8,9-EET to exert its biological effects. 8,9-EET is known to activate several signaling pathways, including those involving G-protein coupled receptors (GPCRs), Rho-kinase (ROCK), PI3K/Akt, and peroxisome proliferator-activated receptors (PPARs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the cellular delivery of this compound.
Issue 1: Low Transfection/Delivery Efficiency
Question: I am observing low or no intracellular delivery of this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low delivery efficiency is a common challenge. The following table outlines potential causes and solutions for different delivery methods.
| Delivery Method | Potential Cause | Suggested Solution |
| Lipid-Based Carriers (Lipofection) | Suboptimal lipid-to-cargo ratio. | Optimize the ratio of the cationic lipid reagent to this compound. A common starting point is a 1:2 to 1:3 ratio (µg of cargo to µL of lipid reagent). |
| Poor quality of lipid reagent or this compound. | Ensure the lipid reagent is not expired and has been stored correctly. Verify the purity and integrity of your this compound stock. | |
| Presence of serum or other inhibitors during complex formation. | Prepare the lipid-cargo complexes in a serum-free medium, such as Opti-MEM™. Avoid antibiotics and other potential inhibitors in the transfection medium. | |
| Incorrect cell density. | Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection. | |
| Electroporation | Suboptimal electrical parameters (voltage, pulse duration, number of pulses). | Optimize the electrical settings for your specific cell type. This often requires titration to find the best balance between efficiency and cell viability. |
| Incorrect electroporation buffer. | Use a conductive buffer specifically designed for electroporation. | |
| High cell death. | Reduce the voltage or pulse duration. Ensure cells are healthy and handled gently during the procedure. | |
| Microinjection | Clogging of the microinjection needle. | Centrifuge your this compound solution to pellet any aggregates before loading the needle. |
| Cell lysis upon injection. | Use a high-quality micromanipulator and ensure the needle tip is sharp and clean. Inject the smallest possible volume. |
Issue 2: High Cell Toxicity or Death
Question: My cells are showing signs of significant stress or death after the delivery procedure. How can I mitigate this?
Answer:
Cell toxicity can be caused by the delivery agent or the procedure itself.
| Delivery Method | Potential Cause | Suggested Solution |
| Lipid-Based Carriers | High concentration of the lipid reagent. | Reduce the amount of lipid reagent used. Perform a dose-response curve to find the optimal concentration that balances efficiency and toxicity. |
| Prolonged exposure to lipid-cargo complexes. | Limit the incubation time of the cells with the complexes. For some cell lines, 4-6 hours is sufficient. | |
| Contaminants in the this compound preparation. | Purify the this compound to remove any residual solvents or byproducts from synthesis. | |
| Electroporation | Electrical pulse is too strong or too long. | Reduce the voltage and/or pulse duration. |
| Suboptimal cell health prior to electroporation. | Ensure cells are healthy and not overgrown before the experiment. | |
| Microinjection | Physical damage from the needle. | Use a finer needle tip and minimize the injection volume. |
| Contamination of the injection solution. | Filter-sterilize the this compound solution before microinjection. |
Data Presentation
The following tables summarize quantitative data for the comparison of different lipid-based delivery systems. Note that this data is for general drug and nucleic acid delivery and should be used as a guideline for optimizing this compound delivery.
Table 1: Comparison of Key Performance Metrics for Lipid-Based Nanoparticles
| Parameter | Conventional Liposomes | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Drug Loading Capacity | Low to moderate | Limited due to crystalline structure | Higher than SLNs |
| Encapsulation Efficiency (%) | >90% (with active loading) | ~90% | >98% |
| Particle Size (nm) | 50 - 1000 | 50 - 1000 | 50 - 1000 |
| Zeta Potential (mV) | Can be tailored from negative to positive | Typically negative | Typically negative |
| In Vitro Release | Biphasic or sustained release | Sustained release | More sustained release than SLNs |
Table 2: Comparative Analysis of Lipid-Peptide Nanoparticles Prepared by Different Methods
| Parameter | Microfluidics (MF) | Reverse Phase Evaporation (RV) | Ouzo (OZ) |
| Particle Size (nm) | Smaller | Larger | Larger |
| Polydispersity Index | Lower | Higher | Higher |
| Zeta Potential (mV) | Lower | Higher | Higher |
| DNA Entrapment Efficiency | Superior | Inferior | Inferior |
| Cell Viability | Generally Superior | Variable | Variable |
| Functional Stability | Generally Superior | Variable | Variable |
| Data adapted from a comparative analysis of lipid-peptide nanoparticles for plasmid DNA delivery. |
Experimental Protocols
Protocol 1: Liposome-Mediated Delivery of this compound
This protocol provides a general guideline for the delivery of this compound using a commercial cationic lipid transfection reagent.
Materials:
-
Cells to be transfected
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
6-well plates
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Preparation of Lipid-Cargo Complexes: a. In tube A, dilute the desired amount of this compound into serum-free medium. b. In tube B, dilute the appropriate amount of cationic lipid reagent into serum-free medium. c. Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add fresh, serum-free medium to each well. c. Add the lipid-cargo complexes dropwise to each well. d. Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with a complete growth medium. b. Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying intracellular this compound.
Materials:
-
Transfected cells
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., acetonitrile/methanol/water)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold extraction solvent containing the internal standard to the cells. c. Scrape the cells and collect the lysate.
-
Extraction: a. Vortex the cell lysate vigorously. b. Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Use a suitable reverse-phase column to separate this compound. c. Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode. d. Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.
Visualizations
Signaling Pathways
References
Refining protocols for the accurate measurement of 8,9-EET-CoA in biological samples.
Disclaimer: The measurement of 8,9-epoxyeicosatrienoic acid-Coenzyme A (8,9-EET-CoA) is a novel analytical challenge. Currently, there are no established and validated protocols specifically for this analyte in the scientific literature. The following guide has been developed by adapting validated methods for the parent compound, 8,9-EET, and other long-chain fatty acyl-CoAs. Researchers should consider this a foundational resource and undertake thorough in-house validation for their specific biological matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure?
A1: this compound is the Coenzyme A thioester of 8,9-epoxyeicosatrienoic acid, an epoxy fatty acid derived from arachidonic acid. Its measurement is challenging due to several factors:
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Low Abundance: As a metabolic intermediate, its endogenous concentrations are expected to be extremely low.
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Instability: The molecule contains three double bonds and an epoxide ring, making it susceptible to oxidation and hydrolysis.[1] The thioester bond is also labile.
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Complex Biological Matrix: Biological samples contain a multitude of lipids and other molecules that can interfere with analysis.
Q2: What is the most suitable analytical technique for this compound measurement?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique due to its high sensitivity and selectivity, which are crucial for measuring low-abundance analytes in complex matrices.[2][3]
Q3: How should I prepare my biological samples for this compound analysis?
A3: A multi-step approach involving immediate quenching of metabolic activity, protein precipitation, and solid-phase extraction (SPE) is recommended. This minimizes enzymatic degradation and removes interfering substances.[3] A detailed protocol is provided below.
Q4: What are the expected MRM transitions for this compound?
A4: While not experimentally determined, the Multiple Reaction Monitoring (MRM) transitions for this compound can be predicted. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) in the mass spectrometer.[2] Given the molecular weight of 8,9-EET (320.5 g/mol ) and Coenzyme A (767.5 g/mol ), the protonated molecule [M+H]+ of this compound would be approximately m/z 1070.0. The primary MRM transition would therefore be 1070.0 -> 563.0. Further optimization and confirmation with a synthesized standard are essential.
Q5: Are there any stable isotope-labeled internal standards available?
A5: There are no commercially available stable isotope-labeled internal standards for this compound. For accurate quantification, it is recommended to synthesize a custom [¹³C]- or [²H]-labeled this compound standard. Alternatively, using a commercially available labeled long-chain acyl-CoA, such as [¹³C₁₈]-Oleoyl-CoA, can provide a reasonable approximation for recovery and ionization efficiency, though it is not ideal.
Experimental Protocols
Proposed Protocol for this compound Extraction from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA analysis.
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Homogenization:
-
Flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen immediately after collection to quench enzymatic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a tissue disruptor.
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Add a known amount of a suitable internal standard (e.g., [¹³C₁₈]-Oleoyl-CoA) to the homogenate.
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Incubate on ice for 15 minutes.
-
-
Protein Precipitation and Lipid Extraction:
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Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
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Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned cartridge.
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Washing: Wash the cartridge with 3 mL of 2% (v/v) formic acid in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium (B1175870) hydroxide (B78521).
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium hydroxide).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Proposed LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Predicted):
-
This compound: Q1: 1070.0, Q3: 563.0
-
Internal Standard (e.g., [¹³C₁₈]-Oleoyl-CoA): Q1: 1078.0, Q3: 571.0 (adjust based on the specific standard used).
-
Quantitative Data Summary
Direct quantitative data for this compound in biological samples is not yet available in the literature. The table below provides reported concentrations of the parent compound, 8,9-EET, to give researchers an indication of the potential order of magnitude, although this compound levels are expected to be significantly lower.
| Biological Matrix | Species | Concentration Range | Reference |
| Mouse Heart Perfusate | Mouse | ~0.1 - 0.5 ng/mL | |
| Human Plasma | Human | ~0.2 - 1.0 ng/mL | |
| Rat Glomeruli | Rat | Effective at 10-100 nM |
Visualizations
Signaling Pathway of 8,9-EET Formation and Metabolism
References
- 1. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 8,9-EET-CoA in protein interaction studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of 8,9-epoxyeicosatrienoic acid-coenzyme A (8,9-EET-CoA) in protein interaction studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding when using this compound as a bait molecule?
A1: High non-specific binding with this compound can stem from several factors:
-
Hydrophobicity: The fatty acyl chain of this compound can interact non-specifically with hydrophobic regions of proteins and experimental surfaces (e.g., beads, plates).
-
Ionic Interactions: The negatively charged CoA moiety can interact with positively charged patches on proteins.
-
Inadequate Blocking: Insufficient blocking of the solid support (e.g., affinity beads) can lead to direct binding of prey proteins to the support.
-
Suboptimal Washing: Ineffective wash steps may fail to remove weakly interacting, non-specific binders.
Q2: How can I determine the optimal concentration of this compound to use in my pull-down assay?
A2: The optimal concentration should be high enough to ensure sufficient bait for capturing specific interactors but low enough to minimize non-specific binding and avoid micelle formation. We recommend performing a titration experiment. Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and analyze the results by Western blot for a known interactor (positive control) and a known non-interactor (negative control). Select the lowest concentration that gives a robust positive signal without significant binding of the negative control.
Q3: What are the most effective blocking agents for reducing non-specific binding in this compound interaction studies?
A3: A combination of blocking agents is often most effective.
-
Proteins: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific protein binding sites on affinity beads and other surfaces.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help to disrupt non-specific hydrophobic interactions. It is important to use detergents below their own CMC to avoid denaturing proteins.
-
Inert Polymers: Hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can also be used to coat surfaces and reduce non-specific adsorption.
Q4: Can the choice of affinity resin affect non-specific binding?
A4: Yes. The type of beads used for immobilization of your bait (if applicable) or capture of the complex can influence the level of non-specific binding. Resins with a more hydrophilic surface (e.g., agarose-based) are generally preferred over more hydrophobic ones. It is also crucial to include a control with beads alone (no bait) to identify proteins that bind non-specifically to the resin itself.
Troubleshooting Guide
Problem 1: High background in my Western blot, with many non-specific bands.
-
Question: My negative control (e.g., beads only or a control CoA molecule) shows as many bands as my this compound sample. What should I do?
-
Answer: This indicates significant non-specific binding to your solid support or bait scaffold.
-
Increase Blocking Efficiency:
-
Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA).
-
Extend the blocking time (e.g., from 1 hour to overnight at 4°C).
-
Consider a combination of blocking agents (e.g., BSA and a non-ionic detergent).
-
-
Optimize Wash Steps:
-
Increase the number of washes (e.g., from 3 to 5).
-
Increase the stringency of the wash buffer by adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).
-
-
Pre-clear your lysate: Incubate your protein lysate with control beads (without bait) for 1 hour at 4°C before adding it to your this compound-coupled beads. This will remove proteins that bind non-specifically to the beads.
-
Problem 2: My known positive control protein is not binding to this compound.
-
Question: I am trying to validate my assay with a known interactor, but I don't see a band on the Western blot. What could be the issue?
-
Answer: This could be due to several factors related to either the bait or the prey protein.
-
Bait Integrity: Ensure the this compound has not degraded. Store it properly and handle it according to the manufacturer's instructions.
-
Protein Folding: Your protein of interest might be misfolded or its binding site for this compound may be inaccessible in the buffer conditions used. Ensure your lysis buffer does not contain harsh detergents that could denature the protein.
-
Insufficient Bait: The concentration of this compound might be too low. Consider performing a titration experiment to find the optimal concentration.
-
Inhibitory Components in Lysate: Your cell lysate may contain high concentrations of endogenous lipids or other molecules that compete with this compound for binding to your protein of interest. Consider a partial purification of your target protein before the pull-down.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Question: My results for non-specific binding vary significantly from one experiment to another. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to minor variations in the experimental protocol.
-
Standardize All Steps: Ensure all incubation times, temperatures, and centrifugation speeds are kept consistent.
-
Prepare Fresh Buffers: Use freshly prepared buffers for each experiment, especially the wash and elution buffers.
-
Consistent Lysate Preparation: The method of cell lysis and the total protein concentration of the lysate should be consistent across experiments.
-
Aliquot Reagents: Aliquot your this compound and other critical reagents to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and buffer components used in protein interaction studies involving EETs and other lipid molecules. These should be used as a starting point for optimization.
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Recommended Starting Concentration | Range for Optimization | Reference/Rationale |
| This compound (Bait) | 10 µM | 1 - 25 µM | To be below the presumed CMC of long-chain acyl-CoAs and minimize non-specific binding. |
| Protein Lysate (Prey) | 1 mg/mL | 0.5 - 2 mg/mL | Sufficient prey concentration for detecting interactions. |
| BSA (Blocking Agent) | 1% (w/v) | 0.5 - 3% (w/v) | Common concentration for blocking non-specific protein binding. |
| Tween-20 (Detergent) | 0.05% (v/v) | 0.01 - 0.1% (v/v) | To reduce non-specific hydrophobic interactions without denaturing proteins. |
| NaCl (in Wash Buffer) | 150 mM | 150 - 500 mM | Increasing salt concentration can disrupt non-specific ionic interactions. |
Table 2: Example Buffer Compositions
| Buffer Type | Components | pH | Purpose |
| Lysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail | 7.4 | Gentle cell lysis to maintain protein integrity. |
| Binding/Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20 | 7.4 | To maintain protein stability and reduce non-specific binding during incubation and washes. |
| High-Stringency Wash Buffer | 50 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 0.1% Tween-20 | 7.4 | For more rigorous removal of non-specific binders. |
| Elution Buffer | 100 mM Glycine-HCl or SDS-PAGE Sample Buffer | 2.5 | To disrupt the protein-bait interaction for analysis. |
Experimental Protocols
Protocol 1: Pull-Down Assay with Immobilized this compound
This protocol describes a pull-down assay using this compound chemically coupled to agarose (B213101) beads.
Materials:
-
This compound
-
Amine-reactive agarose beads (e.g., NHS-activated Sepharose)
-
Cell lysate containing the protein of interest
-
Lysis, Binding/Wash, and Elution buffers (see Table 2)
-
BSA
Procedure:
-
Immobilization of this compound:
-
Follow the manufacturer's protocol to couple the CoA moiety of this compound to the amine-reactive agarose beads.
-
Prepare control beads by quenching the reactive groups with a small molecule amine (e.g., ethanolamine).
-
-
Blocking:
-
Wash the this compound-coupled beads and control beads three times with ice-cold Binding/Wash Buffer.
-
Incubate the beads with 1% BSA in Binding/Wash Buffer for at least 1 hour at 4°C with gentle rotation.
-
-
Binding:
-
Wash the blocked beads twice with Binding/Wash Buffer.
-
Add 1 mg of cell lysate to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
-
Remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer. For higher stringency, use the High-Stringency Wash Buffer for the final two washes.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze by Western blotting using an antibody against your protein of interest.
-
Protocol 2: Competitive Binding Assay
This assay can be used to confirm the specificity of the interaction.
Procedure:
-
Perform the pull-down assay as described above.
-
In parallel, set up a competition reaction where the cell lysate is pre-incubated with an excess of free 8,9-EET (the precursor without CoA) for 30 minutes at 4°C before adding it to the this compound-coupled beads.
-
A specific interaction should be significantly reduced in the presence of the free 8,9-EET competitor, while non-specific binding will be unaffected.
-
Analyze the results by comparing the band intensity on a Western blot between the standard pull-down and the competition pull-down.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 8,9-EET metabolism and downstream effects.
Caption: Experimental workflow for an this compound pull-down assay.
Caption: Troubleshooting logic for high non-specific binding.
References
Strategies for enhancing the signal-to-noise ratio in 8,9-EET-CoA-based assays.
Welcome to the technical support center for 8,9-epoxyeicosatrienoic acid coenzyme A (8,9-EET-CoA) based assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues encountered during this compound assays, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my background signal so high?
A high background signal can mask the specific signal from your reaction, leading to a poor signal-to-noise ratio. The causes can be traced to reagents, the detection probe, or non-specific interactions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion |
| Reagent Contamination | Buffers or water may contain fluorescent impurities or microbial contamination.[1] Use high-purity, sterile-filtered water and buffers for all preparations. Test individual buffer components for intrinsic fluorescence. |
| Probe Instability/Autofluorescence | The fluorescent probe used for detection may be unstable and hydrolyze over time, or this compound itself or other test compounds may be autofluorescent.[2] Run a "no-enzyme" control and a "buffer blank" to assess the probe's stability and intrinsic fluorescence in the assay buffer over the experiment's time course.[1] |
| Sub-optimal Probe Concentration | The concentration of the fluorescent probe may be too high, leading to elevated background.[2] Titrate the probe to determine the optimal concentration that balances a robust signal with a low background. |
| Non-specific Binding | The primary or secondary antibodies (in ELISA-style assays) may bind non-specifically to the plate or other proteins.[3] Ensure the blocking step is performed correctly with an appropriate blocking buffer (e.g., IgG-free BSA) and sufficient incubation time.[4] |
| Insufficient Washing | Residual unbound reagents or probe can contribute significantly to the background signal.[4] Increase the number and vigor of wash steps. Ensure an adequate volume of wash buffer is used for each wash.[4][5] |
A logical workflow for diagnosing high background issues is presented below.
Caption: Troubleshooting logic for high background signals.
Q2: What are the reasons for a low or absent signal?
A weak or non-existent signal suggests a problem with one of the core reaction components or the detection system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion |
| Degraded Enzyme or Substrate | 8,9-EET and its CoA derivative can be unstable. They are readily metabolized by soluble epoxide hydrolase (sEH) and can be sensitive to storage conditions.[6][7][8] Prepare substrate solutions fresh and store stock solutions appropriately (-80°C recommended).[9][10] Titrate the enzyme to find a concentration that produces a linear reaction rate.[9] |
| Sub-optimal Assay Conditions | Incorrect pH, temperature, or incubation time can drastically reduce enzyme activity. The optimal pH for many transferase enzymes is around 7.8, with a standard incubation temperature of 37°C.[9] Verify and optimize these parameters for your specific assay. |
| Inhibitory Contaminants | Components in your sample or buffer, including the solvent for your test compound (e.g., DMSO), may inhibit the enzyme. Ensure the final DMSO concentration is consistent and typically below 5%.[9] Run a DMSO control to assess its effect. |
| Ineffective Detection | The detection antibody may have low affinity, or the fluorescent signal may be photobleaching during microscopy.[4] Use mounting medium with an antifade agent if applicable.[4] Consider using a more sensitive detection system or substrate.[3] |
| Incorrect Instrument Settings | The gain settings on the plate reader may be too low, or the incorrect excitation/emission wavelengths may be selected. Optimize instrument settings using a positive control to maximize the specific signal.[2] |
Q3: How can I reduce variability between my replicates?
High variability can obscure real effects and make data difficult to interpret. The primary sources are inconsistent liquid handling and environmental control.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before aliquoting. |
| "Edge Effect" in Plates | Wells on the outer edges of a 96-well plate can evaporate more quickly, concentrating reagents and altering reaction rates. To prevent this, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.[5] |
| Temperature Fluctuations | Inconsistent temperature across the assay plate can lead to different reaction rates in different wells. Ensure the plate is incubated in a stable, uniform temperature environment. Allow all reagents to reach room temperature before starting the assay. |
| Inadequate Mixing | Failure to properly mix the contents of each well after adding reagents can lead to incomplete reactions. Gently agitate the plate after adding the final reagent to ensure a homogenous mixture. |
Frequently Asked Questions (FAQs)
Q1: What is 8,9-EET and what is its biological significance?
8,9-epoxyeicosatrienoic acid (8,9-EET) is a signaling lipid molecule synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[7][11] It is one of four EET regioisomers (along with 5,6-, 11,12-, and 14,15-EET).[6] 8,9-EET functions as a modulator in various cellular processes, including inflammation, angiogenesis, and ion channel regulation.[6][12] It has demonstrated protective effects in the cardiovascular and renal systems, such as protecting against apoptosis and reducing ischemia-reperfusion injury.[6][11]
Q2: What is the primary metabolic pathway for 8,9-EET?
The primary route of metabolism for 8,9-EET is hydrolysis of the epoxide group by the enzyme soluble epoxide hydrolase (sEH).[7] This reaction converts 8,9-EET into its corresponding, and generally less biologically active, diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[6][7] Because sEH rapidly inactivates EETs, inhibitors of this enzyme are often used in research and are being explored as therapeutic agents to increase the endogenous levels of EETs.[8]
Caption: Simplified metabolic and signaling pathway of 8,9-EET.
Q3: What are some key parameters for assessing assay quality?
To ensure the reliability of your data, it's important to assess the quality of the assay using statistical parameters.
| Parameter | Description | Formula | Ideal Value |
| Signal-to-Background (S/B) Ratio | Measures the dynamic range of the assay. A higher ratio indicates a larger window between the maximum signal and the background noise.[9] | S/B = μpositive / μnegative | > 10 |
| Signal-to-Noise (S/N) Ratio | Distinguishes the signal from the noise of the background. It accounts for the variability in the background measurement. | S/N = (μpositive - μnegative) / σnegative | > 3 |
| Z'-Factor | A measure of assay quality that accounts for the dynamic range and data variation. It is widely used for assessing high-throughput screening assays.[9] | Z' = 1 - [ (3σpositive + 3σnegative) / |μpositive - μnegative| ] | 0.5 < Z' ≤ 1.0 (Excellent) |
μpositive = mean of positive control; μnegative = mean of negative control (background); σ = standard deviation
Experimental Protocols
Generic Protocol for a Fluorescence-Based this compound Assay
This protocol outlines a general workflow for measuring the activity of an enzyme that consumes or produces this compound, using a fluorescent readout.
Caption: General experimental workflow for this compound assays.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X concentrated assay buffer (e.g., HEPES or Tris-based buffer at optimal pH).[9]
-
Prepare a 2X working solution of the enzyme in ice-cold assay buffer.
-
Prepare a 2X working solution of this compound (as substrate) and the fluorescent probe in assay buffer. Protect from light if the probe is light-sensitive.[1]
-
Prepare serial dilutions of test compounds or inhibitors.
-
-
Assay Plate Setup (96-well format):
-
Design a plate map including blanks, no-enzyme controls, positive controls (vehicle), and test compounds.
-
Add 50 µL of assay buffer to blank wells.
-
Add 50 µL of test compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of 2X enzyme solution to all wells except for the "no-enzyme" and "blank" controls. Add 50 µL of assay buffer to these wells instead.[1]
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at the desired assay temperature (e.g., 37°C) for 10-15 minutes. This allows compounds to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the 2X substrate/probe solution to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for your probe.
-
Acquire data either kinetically (reading every 1-2 minutes for 30-60 minutes) or as a single endpoint reading after a fixed incubation time.[1]
-
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other measurements.
-
Use the "no-enzyme" or "fully inhibited" wells as your negative control and the "vehicle" wells as your positive control.
-
Calculate the S/B ratio, S/N ratio, and Z'-factor to validate assay performance.
-
Determine reaction rates (for kinetic reads) or percentage inhibition and calculate IC₅₀ values for test compounds.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosanoid Signaling in CNS Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Epoxyeicosatrienoic Acid Pathway Enhances Hepatic Insulin Signaling and is Repressed in Insulin-Resistant Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the enzymatic kinetics of 8,9-EET-CoA with other EET-CoA isomers.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolic fate of epoxyeicosatrienoic acid (EET) isomers is critical for dissecting their physiological roles and therapeutic potential. This guide provides a comparative overview of the enzymatic kinetics of 8,9-epoxyeicosatrienoic acid-Coenzyme A (8,9-EET-CoA) and its other regioisomers (5,6-EET-CoA, 11,12-EET-CoA, and 14,15-EET-CoA).
EETs, potent lipid signaling molecules, are synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1] Their biological activities, ranging from vasodilation and anti-inflammation to angiogenesis, are tightly regulated by their metabolic conversion.[1][2] A key step in their metabolism is the esterification to Coenzyme A (CoA), forming EET-CoA thioesters. This conversion is a gateway to several metabolic pathways, including incorporation into phospholipids (B1166683) and hydrolysis. The enzymatic kinetics of these pathways are crucial determinants of the bioavailability and signaling lifespan of each EET isomer.
Comparative Enzymatic Kinetics: A Data Gap
The available data primarily focuses on the substrate preferences of these enzyme families for broader classes of fatty acids, such as varying chain lengths and degrees of saturation.[3] Although it is acknowledged that ACSL isoforms exhibit distinct substrate preferences, specific kinetic values for each EET-CoA isomer are needed for a quantitative comparison.
Due to this lack of specific quantitative data, a direct comparison table of the enzymatic kinetics of this compound with other EET-CoA isomers cannot be constructed at this time. The following sections will provide a qualitative overview of the enzymes involved and detailed experimental protocols that can be employed to generate such valuable comparative data.
Key Enzymes in EET-CoA Metabolism
The metabolism of EET-CoA isomers is primarily governed by the interplay of three enzyme families:
-
Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the ATP-dependent formation of EET-CoA from free EETs and CoA. Different ACSL isoforms are expressed in various tissues and exhibit distinct substrate preferences, suggesting a mechanism for tissue-specific regulation of EET metabolism.
-
Acyl-CoA Thioesterases (ACOTs): ACOTs hydrolyze acyl-CoA thioesters, including EET-CoAs, to release the free fatty acid and CoA. This enzymatic action terminates the signaling potential of the activated EET and regulates the intracellular pools of free and CoA-bound EETs.
-
Lysophospholipid Acyltransferases (LPLATs): These enzymes are responsible for incorporating fatty acyl-CoAs, including EET-CoAs, into lysophospholipids to form phospholipids. This process sequesters EETs into cellular membranes, creating a potential reservoir for future release and signaling.
Experimental Protocols
To facilitate the generation of comparative kinetic data, detailed methodologies for key experiments are provided below.
Synthesis and Purification of EET-CoA Isomers
Objective: To enzymatically or chemically synthesize and purify the different EET-CoA isomers for use as substrates in kinetic assays.
Protocol: A chemo-enzymatic method can be employed for the synthesis of various acyl-CoA thioesters.
Materials:
-
EET isomers (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or chemical coupling reagents (e.g., N,N'-carbonyldiimidazole)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Enzymatic Synthesis:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, ATP, CoA, and Triton X-100.
-
Add the specific EET isomer to the reaction mixture.
-
Initiate the reaction by adding a purified acyl-CoA synthetase.
-
Incubate the reaction at 37°C, monitoring the formation of the EET-CoA by HPLC.
-
-
Chemical Synthesis:
-
Alternatively, activate the EET isomer using a coupling reagent like N,N'-carbonyldiimidazole.
-
React the activated EET with CoA in an appropriate solvent system.
-
-
Purification:
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Purify the newly synthesized EET-CoA using solid-phase extraction (SPE) on a C18 cartridge.
-
Further purify the EET-CoA using semi-preparative HPLC with a C18 column.
-
Lyophilize the purified EET-CoA and store at -80°C.
-
Confirm the identity and purity of the synthesized EET-CoA by mass spectrometry.
-
Acyl-CoA Synthetase (ACS) Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of ACSL isoforms for each EET isomer.
Protocol: A fluorometric enzyme-coupled assay can be used to measure ACS activity.
Materials:
-
Purified recombinant ACSL isoforms
-
EET isomers
-
CoA, ATP, MgCl2
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Tricine buffer
-
Triton X-100
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, MgCl2, ATP, CoA, Triton X-100, acyl-CoA oxidase, HRP, and Amplex Red.
-
Add varying concentrations of the specific EET isomer to the wells of the microplate.
-
Initiate the reaction by adding the purified ACSL isoform.
-
Immediately measure the increase in fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.
-
The rate of the reaction is proportional to the rate of fluorescence increase.
-
Determine the initial reaction velocities at each EET concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Acyl-CoA Thioesterase (ACOT) Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of ACOTs for each EET-CoA isomer.
Protocol: A colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to measure ACOT activity by detecting the free CoA produced.
Materials:
-
Purified recombinant ACOTs or cell/tissue homogenates
-
Synthesized EET-CoA isomers
-
DTNB
-
Tris-HCl buffer
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Add varying concentrations of the specific EET-CoA isomer to the wells of the microplate.
-
Initiate the reaction by adding the purified ACOT or cell/tissue homogenate.
-
Measure the increase in absorbance at 412 nm in a kinetic mode. The rate of increase in absorbance is proportional to the rate of CoA release.
-
Determine the initial reaction velocities at each EET-CoA concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
The biological effects of EETs are mediated through various signaling pathways. The conversion of EETs to their CoA esters is a critical step that influences their entry into these pathways.
Caption: Metabolic fate of EETs and their CoA esters.
The experimental workflow to determine the comparative enzymatic kinetics of EET-CoA isomers would involve several key steps, from substrate synthesis to data analysis.
Caption: Workflow for comparing EET-CoA isomer kinetics.
References
- 1. Action of epoxyeicosatrienoic acids on cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of 8,9-EET and 8,9-EET-CoA in cell-based assays.
A comprehensive examination of 8,9-Epoxyeicosatrienoic acid (8,9-EET) in cellular studies reveals its multifaceted role in key physiological processes. While this guide aims to provide a side-by-side comparison with 8,9-EET-CoA, a thorough literature search yielded no specific data on the cellular activities or mechanisms of action of this compound in cell-based assays. Therefore, this guide will focus on the well-documented effects of 8,9-EET, presenting a detailed overview of its performance and signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to 8,9-EET
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It acts as an autocrine and paracrine signaling molecule, influencing a variety of cellular functions.[1] Notably, 8,9-EET is involved in regulating inflammation, apoptosis, and angiogenesis, making it a molecule of significant interest in cardiovascular and renal research.[2][3] The biological activity of 8,9-EET is often attenuated by its conversion to the less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), by the enzyme soluble epoxide hydrolase (sEH).
Data Presentation: Performance of 8,9-EET in Cell-Based Assays
The following table summarizes the quantitative effects of 8,9-EET observed in various cell-based assays. These data highlight the cell-type-specific and context-dependent nature of 8,9-EET's activity.
| Assay Type | Cell Line/Type | Observed Effect of 8,9-EET | Concentration Range | Key Findings |
| Apoptosis Assay | Pulmonary Artery Endothelial Cells (PAECs) | Protection against starvation-induced apoptosis | Not specified | 8,9-EET showed a protective effect, in contrast to some of its analogs. |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | No protection against starvation-induced apoptosis | Not specified | The lack of effect was attributed to rapid metabolism by sEH in these cells. | |
| Angiogenesis Assays | Endothelial Cells | Promotion of cell migration and capillary-like structure formation | Not specified | These effects are dependent on the activation of ERK and PI3K pathways. |
| Anti-inflammatory Assay | HEK293 cells | Inhibition of NF-κB reporter gene activity | Not specified | Demonstrates a direct anti-inflammatory signaling role. |
| B Lymphocyte Function Assays | Murine Splenic B Cells | Inhibition of antibody production, proliferation, and survival | Not specified | Suggests an immunomodulatory role for 8,9-EET. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the cellular effects of 8,9-EET.
Cell Viability and Apoptosis Assay (MTT and Caspase Activity)
-
Cell Culture and Treatment: Plate cells (e.g., PASMCs or PAECs) in appropriate culture medium and allow them to adhere. Induce apoptosis, for example, by serum deprivation for a specified period. Treat cells with varying concentrations of 8,9-EET or vehicle control.
-
MTT Assay for Cell Viability: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at a specific wavelength to determine the relative number of viable cells.
-
Caspase-3 Activity Assay: Lyse the treated cells and incubate the lysate with a caspase-3 specific substrate conjugated to a fluorophore or chromophore. Measure the resulting signal using a fluorometer or spectrophotometer to quantify caspase-3 activity as an indicator of apoptosis.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Culture: Grow endothelial cells to confluence in a multi-well plate.
-
Wound Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing 8,9-EET or a vehicle control.
-
Imaging and Analysis: Capture images of the wound at the beginning of the experiment and at regular intervals thereafter. Measure the rate of wound closure to assess cell migration.
NF-κB Reporter Gene Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Cell Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of 8,9-EET.
-
Reporter Gene Analysis: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity). A decrease in reporter activity in the presence of 8,9-EET indicates inhibition of the NF-κB pathway.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways of 8,9-EET
8,9-EET exerts its cellular effects by modulating several key signaling cascades. The diagram below illustrates the major pathways influenced by 8,9-EET.
Caption: Key signaling pathways modulated by 8,9-EET.
Experimental Workflow for Comparing Bioactive Lipids
The following workflow provides a logical sequence for the comparative analysis of bioactive lipids like 8,9-EET in cell-based assays.
Caption: A generalized workflow for cell-based assays.
References
- 1. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of 8,9-EET-CoA Metabolism in Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cell-specific metabolism of 8,9-epoxyeicosatrienoic acid (8,9-EET) is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of the metabolic fate of 8,9-EET-CoA, the activated form of 8,9-EET, in various cell types, with a focus on the competing pathways of hydrolysis and esterification into phospholipids.
Epoxyeicosatrienoic acids (EETs), including the 8,9-regioisomer, are signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They play significant roles in regulating vascular tone, inflammation, and cell proliferation.[1][2] Before exerting many of their biological effects or being incorporated into cellular lipids, EETs must be activated to their coenzyme A (CoA) thioesters, such as this compound, by long-chain acyl-CoA synthetases (ACSLs).[3] Once formed, this compound stands at a critical metabolic juncture: it can be channeled towards esterification into the phospholipidome, effectively creating a cellular reservoir of this bioactive lipid, or its precursor, 8,9-EET, can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). The balance between these pathways is highly cell-type specific and dictates the biological impact of 8,9-EET.
Comparative Metabolism of this compound: A Cell-Type Specific Overview
The metabolic routing of this compound is largely determined by the relative activities of two key enzyme families: the long-chain acyl-CoA synthetases (ACSLs) that synthesize this compound, and the soluble epoxide hydrolase (sEH) that degrades its precursor, 8,9-EET. The expression and activity of specific isoforms of these enzymes vary significantly among different cell types, leading to distinct metabolic profiles.
| Cell Type | Key Metabolic Pathway | Dominant Enzyme Activities | Predominant Metabolic Fate of 8,9-EET | Supporting Evidence |
| Endothelial Cells | Balanced Hydrolysis & Esterification | Moderate sEH activity; Presence of ACSL isoforms that activate EETs. | A significant portion of 8,9-EET is converted to 8,9-DHET, while a substantial amount is also incorporated into phospholipids. | Studies have shown that native 8,9-EET can protect pulmonary artery endothelial cells from apoptosis, suggesting that a sufficient amount escapes hydrolysis to exert its biological effects. |
| Vascular Smooth Muscle Cells | Predominantly Hydrolysis | High sEH activity. | The majority of 8,9-EET is rapidly hydrolyzed to 8,9-DHET. | Native 8,9-EET was found to be ineffective in protecting pulmonary artery smooth muscle cells from apoptosis, a phenomenon attributed to their high sEH activity which rapidly inactivates the EET. |
| Astrocytes | Likely favors Esterification | Lower sEH activity compared to some vascular cells; Presence of ACSL isoforms. | A greater proportion of 8,9-EET is likely activated to this compound and incorporated into phospholipids. | While direct comparative data for 8,9-EET metabolism in astrocytes is limited, their role in lipid metabolism and the differential expression of ACSL isoforms in the brain suggest a capacity for significant esterification. |
Note: Direct quantitative data comparing the rates of this compound hydrolysis versus phospholipid incorporation across different cell types is currently limited in the scientific literature. The information presented is inferred from studies on 8,9-EET metabolism and the known differential expression of the key metabolic enzymes.
Key Metabolic Pathways of this compound
The metabolic fate of 8,9-EET is a multi-step process that begins with its activation to this compound.
Experimental Protocols
Accurate quantification of this compound and its metabolites is essential for comparative studies. The following provides a general workflow and a detailed protocol for the analysis of these compounds in cell culture experiments.
Experimental Workflow
Detailed Protocol for Quantification of 8,9-EET and 8,9-DHET by LC-MS/MS
This protocol is adapted from established methods for eicosanoid analysis.
1. Cell Culture and Treatment:
-
Culture endothelial cells, smooth muscle cells, or astrocytes in appropriate media and conditions until they reach the desired confluency.
-
Incubate the cells with a known concentration of 8,9-EET (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Collection and Extraction:
-
Aspirate the media and immediately quench the cells by adding 1 mL of ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Add an internal standard mixture containing deuterated analogs of 8,9-EET and 8,9-DHET to each sample for accurate quantification.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., ethyl acetate) to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
3. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase.
-
Centrifuge to pellet any insoluble debris.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile (B52724) with a small percentage of formic acid (Mobile Phase B).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 8,9-EET and 8,9-DHET based on their specific precursor-to-product ion transitions.
-
MRM Transitions (example):
-
8,9-EET: m/z 319 -> specific product ion(s)
-
8,9-DHET: m/z 337 -> specific product ion(s)
-
Internal Standards: Monitor the corresponding transitions for the deuterated analogs.
-
-
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte using a standard curve generated with known amounts of 8,9-EET and 8,9-DHET.
-
Normalize the results to the cell number or total protein concentration to allow for comparison between different cell types.
Signaling Pathways Influenced by 8,9-EET Metabolism
The metabolic fate of 8,9-EET directly impacts downstream signaling cascades. For instance, in cells where 8,9-EET is not rapidly hydrolyzed, it can activate pathways promoting cell survival and proliferation, such as the p38 MAPK pathway.
Conclusion
The metabolism of this compound is a highly regulated and cell-type-specific process that dictates the biological activity of this potent lipid mediator. A thorough understanding of the enzymatic machinery governing its hydrolysis and esterification in different cellular contexts is paramount for the development of novel therapeutic strategies targeting the epoxygenase pathway. Further research employing quantitative methodologies, such as the LC-MS/MS protocol outlined here, is needed to precisely delineate the metabolic fluxes of this compound in various cell types and disease states. This knowledge will be instrumental in designing targeted interventions that can modulate the levels of this bioactive eicosanoid for therapeutic benefit.
References
- 1. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Enzyme Inhibition by 8,9-EET Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibition specificity of 8,9-epoxyeicosatrienoic acid (8,9-EET) analogs. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.
While the specific inhibitory activities of 8,9-eicosatrienoyl-CoA (8,9-EET-CoA) analogs are not extensively documented in publicly available literature, research on 8,9-EET and its other analogs provides significant insights into their potential enzymatic targets. The primary enzyme involved in the metabolism of EETs is soluble epoxide hydrolase (sEH), making it a key target for inhibition to enhance the biological activity of EETs.[1][2] Additionally, interactions with cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been reported, suggesting potential for off-target effects or polypharmacology.[3][4]
Comparative Analysis of Enzyme Inhibition
Available data on the inhibitory effects of 8,9-EET and its analogs primarily focus on their interaction with soluble epoxide hydrolase (sEH). Information on their direct inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX) is less direct, with studies often indicating that EETs can be substrates for these enzymes rather than inhibitors.[3]
Table 1: Summary of 8,9-EET Analog Interactions with Key Enzymes
| Analog/Compound | Target Enzyme | Effect | Quantitative Data (IC50) | Reference |
| 8,9-EET | Soluble Epoxide Hydrolase (sEH) | Substrate | Not applicable (metabolized) | |
| 8,9-EET | Cyclooxygenase (COX) | Substrate | Not applicable (metabolized) | |
| sEH Inhibitors (e.g., TPPU) | Soluble Epoxide Hydrolase (sEH) | Inhibition | Varies by inhibitor | |
| 11,12-EET | TNF-α induced VCAM-1 expression | Inhibition | IC50 of 20 nM | |
| 8,9-EET | Basal TNF secretion | Inhibition (approx. 90%) | Not reported | |
| 8,9-EET | NF-κB activity | Inhibition | Not reported |
Key Observations:
-
8,9-EET is a natural substrate for sEH, which converts it to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). Therefore, inhibitors of sEH are often used to increase the endogenous levels and prolong the activity of 8,9-EET.
-
Studies have shown that 8,9-EET can also be metabolized by COX enzymes, suggesting a complex interplay between the cytochrome P450/sEH and cyclooxygenase pathways.
-
The anti-inflammatory effects of 8,9-EET are partly attributed to its ability to inhibit the NF-κB signaling pathway.
-
One study demonstrated that an 8,9-EET analog protects pulmonary artery smooth muscle cells from apoptosis through the ROCK pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of 8,9-EET analogs against sEH, COX, and LOX.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a common fluorescence-based assay for measuring sEH activity and inhibition.
Materials:
-
Recombinant human or murine sEH
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (8,9-EET analogs)
-
Assay buffer (e.g., Tris-HCl or sodium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sEH substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and a known sEH inhibitor (positive control) in the assay buffer.
-
Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compounds or controls to the wells of the microplate.
-
Add the diluted sEH enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the sEH substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a basic solution to promote the decomposition of the cyanohydrin intermediate).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11- and 15-Hydroxy 8,9-EETs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 8,9-EET-CoA and Other Long-Chain Fatty Acyl-CoAs in Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA) with other common long-chain fatty acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, in key metabolic assays. While direct comparative data for this compound is limited in publicly available literature, this document outlines a proposed comparative study, including hypothetical data based on the known biological activities of its parent compound, 8,9-epoxyeicosatrienoic acid (8,9-EET), and established metabolic principles of long-chain fatty acyl-CoAs.
Long-chain fatty acyl-CoAs are pivotal metabolic intermediates, serving as substrates for energy production through β-oxidation and as signaling molecules.[1][2] 8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, exhibits various biological effects, including vasodilation and anti-inflammatory actions. Its activated form, this compound, is expected to have unique metabolic and signaling properties compared to more common saturated and unsaturated fatty acyl-CoAs.
Comparative Analysis of Metabolic Parameters (Hypothetical Data)
The following tables present hypothetical data to illustrate the potential comparative performance of this compound, palmitoyl-CoA, and oleoyl-CoA in key metabolic assays. These values are for illustrative purposes and would need to be confirmed by direct experimental investigation.
Table 1: Comparison of β-Oxidation Rates
| Acyl-CoA Substrate | β-Oxidation Rate (nmol/min/mg protein) | Fold Change vs. Palmitoyl-CoA |
| Palmitoyl-CoA (C16:0) | 10.5 ± 1.2 | 1.0 |
| Oleoyl-CoA (C18:1) | 8.2 ± 0.9 | 0.78 |
| This compound (C20:3, epoxide) | 6.5 ± 0.7* | 0.62 |
*It is hypothesized that the epoxide group and additional double bonds in this compound may result in a slower rate of β-oxidation compared to saturated and monounsaturated fatty acyl-CoAs.
Table 2: Effects on Mitochondrial Respiration
| Acyl-CoA Substrate | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Vehicle Control | 150 ± 15 | 120 ± 10 | 350 ± 30 |
| Palmitoyl-CoA (10 µM) | 250 ± 20 | 200 ± 18 | 550 ± 45 |
| Oleoyl-CoA (10 µM) | 230 ± 18 | 185 ± 15 | 510 ± 40 |
| This compound (10 µM) | 200 ± 16 | 160 ± 14 | 450 ± 35* |
*OCR: Oxygen Consumption Rate. It is hypothesized that this compound may have a less pronounced stimulatory effect on mitochondrial respiration compared to palmitoyl-CoA and oleoyl-CoA, potentially due to its signaling roles or slower metabolism. Palmitoyl-CoA can inhibit mitochondrial ADP/ATP transport at higher concentrations.[3]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Fatty Acid β-Oxidation Assay
This protocol is adapted from established methods for measuring the rate of β-oxidation of fatty acyl-CoAs in isolated mitochondria.[2][4]
Objective: To compare the rate of β-oxidation of this compound, palmitoyl-CoA, and oleoyl-CoA.
Materials:
-
Isolated mitochondria from a suitable cell line or tissue (e.g., HepG2 cells, rat liver)
-
Reaction buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4)
-
Acyl-CoA substrates: this compound, palmitoyl-CoA, oleoyl-CoA (100 µM stocks)
-
L-carnitine (5 mM)
-
Malate (2 mM)
-
ADP (1 mM)
-
[1-14C]-labeled versions of each acyl-CoA substrate
-
Scintillation fluid and counter
Procedure:
-
Thaw isolated mitochondria on ice. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Prepare the reaction mixture in microcentrifuge tubes containing reaction buffer, L-carnitine, and malate.
-
Add the [1-14C]-labeled acyl-CoA substrate to each tube to a final concentration of 10 µM.
-
Initiate the reaction by adding 50 µg of mitochondrial protein to each tube.
-
Incubate the reactions at 37°C for 20 minutes.
-
Stop the reaction by adding 10% perchloric acid.
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to a new tube and measure the radioactivity of the acid-soluble fraction (containing the radiolabeled acetyl-CoA produced during β-oxidation) using a scintillation counter.
-
Calculate the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per minute per mg of mitochondrial protein.
Mitochondrial Respiration Assay
This protocol utilizes an extracellular flux analyzer to measure the oxygen consumption rate (OCR) of intact cells in response to different fatty acyl-CoAs.
Objective: To compare the effects of this compound, palmitoyl-CoA, and oleoyl-CoA on mitochondrial respiration.
Materials:
-
Adherent cells with active fatty acid metabolism (e.g., C2C12 myotubes, primary hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM with 25 mM glucose, 1 mM pyruvate, 2 mM glutamine)
-
Acyl-CoA substrates: this compound, palmitoyl-CoA, oleoyl-CoA (conjugated to BSA)
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Extracellular flux analyzer (e.g., Seahorse XFe96)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.
-
Prepare the acyl-CoA substrates conjugated to fatty acid-free BSA and load them into the injection ports of the sensor cartridge.
-
Load the Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Place the cell plate in the extracellular flux analyzer and initiate the protocol.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the acyl-CoA substrates and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP production, maximal respiration, and non-mitochondrial respiration, respectively.
-
Analyze the data to compare the effects of each acyl-CoA on the different parameters of mitochondrial respiration.
Signaling Pathways and Experimental Workflows
The signaling actions of 8,9-EET are complex and are likely to be initiated by its conversion to this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially activated by this compound and the general workflow of the metabolic assays.
Signaling Pathways of 8,9-EET
8,9-EET has been shown to activate several signaling cascades that regulate cellular processes such as proliferation, apoptosis, and migration. These pathways are likely relevant to the biological functions of this compound.
Caption: Potential signaling pathways activated by 8,9-EET.
Experimental Workflow for β-Oxidation Assay
The following diagram illustrates the key steps in the comparative β-oxidation assay.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-oxidation assay [macdougald.lab.medicine.umich.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 8,9-EET-CoA
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling 8,9-EET-CoA.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over safety goggles during procedures with a significant risk of splashing, such as preparing stock solutions or transferring large volumes. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or work with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, particularly when working with flammable solvents. Ensure the coat is fully buttoned. |
| Respiratory | Fume Hood or Respirator | All handling of the neat compound or volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or adequate, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: From Receipt to Experimentation
This section outlines a standard workflow for handling this compound, ensuring safety and compound integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (if available) match the order.
-
Note the recommended storage conditions on the product label.
2. Storage:
-
Unsaturated lipids like this compound are susceptible to degradation and should be stored in a glass container with a Teflon-lined closure at -20°C or lower.[2]
-
To prevent condensation, which can lead to hydrolysis, allow the container to reach room temperature before opening.[2]
-
Store away from incompatible materials.
3. Preparation of Stock Solutions:
-
All work with the neat compound or concentrated solutions should be performed in a chemical fume hood.[1]
-
Use calibrated pipettes and volumetric flasks for accurate measurements.
-
Dissolve the compound in a suitable organic solvent.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When diluting stock solutions to working concentrations, continue to work in a fume hood.
-
Ensure all glassware and equipment are clean and dry to prevent contamination.
-
Keep containers sealed when not in use to minimize evaporation and exposure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container. |
| Liquid Waste | Collect all unused solutions and solvent rinses in a clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams. |
| Container Disposal | Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations. |
Signaling Pathways of 8,9-EET
8,9-EET, the active lipid mediator component of this compound, is known to activate several intracellular signaling pathways that regulate a variety of cellular processes.
Caption: Overview of 8,9-EET signaling pathways.
The diagram above illustrates how 8,9-EET can interact with membrane receptors to initiate downstream signaling cascades. One key pathway involves the activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, which plays a crucial role in promoting cell survival and inhibiting apoptosis. Another pathway activated by 8,9-EET involves Rho-kinase (ROCK), which also contributes to cell survival. Furthermore, 8,9-EET can directly modulate ion channels such as TRPV4 and large-conductance Ca2+-activated K+ (BKCa) channels, leading to vasodilation.
Caption: Standard experimental workflow for this compound.
This workflow diagram outlines the essential logistical steps for handling this compound in a laboratory setting, from receiving the compound to its final disposal, emphasizing safety at each stage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
